Dimethylenastron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOPLOUUAYNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469410 | |
| Record name | Eg5 Inhibitor III, Dimethylenastron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863774-58-7 | |
| Record name | Eg5 Inhibitor III, Dimethylenastron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylenastron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethylenastron: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of dimethylenastron, a potent and specific small-molecule inhibitor of the mitotic kinesin Eg5. This compound has emerged as a significant tool in cancer research due to its ability to induce mitotic arrest and apoptosis in cancer cells. This document details its discovery, synthesis, mechanism of action, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Discovery and Development
This compound was developed as a more potent analog of monastrol, one of the first identified specific inhibitors of Eg5.[1] Monastrol, discovered through phenotypic screening, presented a novel mechanism for anticancer agents by targeting a motor protein essential for mitosis, rather than the microtubule polymer itself.[2] Subsequent structure-activity relationship studies led to the synthesis of this compound, which exhibits over 100 times the potency of monastrol in vitro and in cell-based assays.[1][3] This enhanced potency is attributed to a better fit within the allosteric binding site on the Eg5 motor domain.[4]
Synthesis of this compound
The synthesis of this compound is achieved through a one-pot, three-component Biginelli reaction.[1][5] This method offers an efficient route to produce the dihydropyrimidine core of the molecule.
Experimental Protocol: Biginelli Reaction for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound via the Biginelli reaction.
Materials:
-
3-Hydroxybenzaldehyde
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Thiourea
-
Catalyst (e.g., Yb(OTf)₃, HCl, or another suitable Lewis or Brønsted acid)[1][6]
-
Microwave reactor (optional, can significantly reduce reaction time)[1]
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a microwave process vial), combine 3-hydroxybenzaldehyde (1 equivalent), dimedone (1 equivalent), and thiourea (1.2-1.5 equivalents).[5]
-
Catalyst and Solvent Addition: Add the catalyst (e.g., 10 mol% Yb(OTf)₃) and the solvent (e.g., acetonitrile) to the reaction mixture.[1]
-
Reaction Conditions:
-
Isolation and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the precipitate with cold solvent to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action
This compound exerts its anti-mitotic effect by specifically targeting the motor protein Eg5 (also known as KSP or KIF11), a member of the kinesin-5 family.[2] Eg5 is crucial for the formation and maintenance of the bipolar mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[7]
The inhibition of Eg5 by this compound is allosteric and reversible.[8] It binds to a site on the motor domain distinct from the ATP and microtubule binding sites.[4] This binding event stabilizes a conformation of Eg5 that slows the rate of ADP release from the active site.[7][8] The prolonged Eg5-ADP state prevents the motor protein from hydrolyzing ATP and moving along microtubules, thus inhibiting its function.[7]
The functional consequence of Eg5 inhibition is the inability of the centrosomes to separate, leading to the formation of a characteristic "monoaster" spindle, where a single aster of microtubules radiates from the center of the cell with condensed chromosomes at the periphery.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately lead to apoptosis.[3]
References
- 1. scispace.com [scispace.com]
- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, this compound and fluorastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylenastron: A Technical Guide to its Mechanism of Action as a Mitotic Kinesin Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylenastron is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Its mechanism of action centers on the allosteric inhibition of Eg5's ATPase activity, which is crucial for the establishment and maintenance of the bipolar mitotic spindle. This inhibition leads to a cascade of cellular events, culminating in mitotic arrest and apoptosis, making this compound and other Eg5 inhibitors a compelling class of anti-cancer therapeutic targets. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism: Allosteric Inhibition of Eg5
This compound functions as a specific and reversible allosteric inhibitor of the Eg5 motor protein. Unlike competitive inhibitors that bind to the ATP-binding pocket, this compound binds to a distinct site on the motor domain. This binding event does not prevent ATP from binding but rather interferes with the conformational changes necessary for efficient ATP hydrolysis and subsequent product release. Specifically, molecular modeling and biochemical studies have shown that this compound binding to the Eg5 motor domain decreases the rate of ADP release, effectively locking the motor protein in an inactive state on the microtubule track.[1] This stalls the motor's ability to generate the outward force required to push the spindle poles apart.
The primary consequence of Eg5 inhibition by this compound is the failure to form a bipolar spindle during mitosis. Instead, cells treated with this compound exhibit a characteristic monoastral spindle phenotype, where a single aster of microtubules radiates from the center of the cell with condensed chromosomes at the periphery. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.
Quantitative Data on Eg5 Inhibition and Cellular Effects
The potency of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Eg5 ATPase Activity) | 200 nM | Cell-free microtubule-activated ATPase assay | [2] |
| IC50 (Mitotic Arrest) | 700 nM | HeLa cells | [2] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| PANC-1 | Pancreatic | Not specified, significant inhibition at 1-10 µM | 72 | SRB/MTT |
| MDA-MB-231 | Breast | ~800 µM (as 4bt) | 72 | MTT |
| HeLa | Cervical | 0.7 µM (for mitotic arrest) | Not specified | Microscopic analysis |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines. Note: IC50 values can vary depending on the assay and cell line used.
| Cell Line | Treatment Condition | % of Cells in G2/M | Reference |
| AGS | 15% CKBM (a natural product with similar effects) for 72h | 50.5% | [3] |
| Hec50co | Paclitaxel + Gefitinib (synergistic G2/M arrest) | 81.8% | |
| 4T1 | 2.5 µM Proflavine hemisulfate for 24h | Increased G2/M arrest | [4] |
Table 3: Effect of this compound and Similar Acting Compounds on Cell Cycle Distribution.
Downstream Cellular Consequences
Mitotic Arrest and Apoptosis
The prolonged G2/M arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. The inability of the cell to satisfy the spindle assembly checkpoint and proceed through mitosis leads to the activation of pro-apoptotic proteins and caspases, resulting in programmed cell death.
Upregulation of Hsp70 via the PI3K/Akt Pathway
Interestingly, inhibition of Eg5 by this compound has been shown to induce the expression of Heat Shock Protein 70 (Hsp70) through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] Akt, a serine/threonine kinase, can phosphorylate and activate the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins, including Hsp70.[8] This upregulation of Hsp70 may represent a cellular stress response to the mitotic arrest and protein misfolding that can occur.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Microtubule-Activated Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and how this is affected by inhibitors.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) coupled enzyme system
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound (or other inhibitors) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing ATPase assay buffer, PK/LDH, PEP, and NADH in a 96-well plate.
-
Add the Eg5 motor domain to a final concentration of approximately 5-10 nM.
-
Add paclitaxel-stabilized microtubules to a final concentration that gives a robust ATPase activity (e.g., 0.5-2 µM).
-
Add varying concentrations of this compound (typically from nanomolar to micromolar range). The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP to a final concentration that is close to the Km for Eg5 (e.g., 20-50 µM).
-
Immediately start monitoring the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity for each inhibitor concentration and determine the IC50 value by plotting the activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mitotic Arrest Assay (Immunofluorescence)
This assay visualizes the effect of this compound on spindle formation in cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (to stain DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites with blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the percentage of cells exhibiting a monoastral spindle phenotype at each this compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound serves as a paradigm for a targeted anti-cancer agent, with a well-defined molecular target and a clear mechanism of action. Its ability to allosterically inhibit the mitotic kinesin Eg5 leads to the formation of monoastral spindles, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The induction of Hsp70 via the PI3K/Akt pathway adds another layer of complexity to its cellular effects. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Eg5 inhibitors and other anti-mitotic agents. Further investigation into the nuances of its signaling effects and potential resistance mechanisms will be crucial for the clinical translation of this class of compounds.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma | Haematologica [haematologica.org]
- 6. HSP70/HSF1 axis, regulated via a PI3K/AKT pathway, is a druggable target in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "PI3K/AKT Signaling Activates HSF1 to Preserve Proteostasis and Sustain . . ." by Zijian Tang [digitalcommons.library.umaine.edu]
Dimethylenastron's Role in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylenastron, a potent and cell-permeable small molecule, has emerged as a significant tool in cancer research due to its specific inhibition of the mitotic kinesin Eg5 (also known as KSP or KIF11). This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inducing cell cycle arrest, and the subsequent cellular consequences. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the involved signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
The mitotic kinesin Eg5 is a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][2] Eg5's function is particularly crucial in cancer cells, which often exhibit high rates of proliferation. Consequently, Eg5 has become an attractive target for anticancer drug development. This compound is a specific allosteric inhibitor of Eg5, demonstrating significantly higher potency than its predecessor, monastrol.[3] By disrupting the function of Eg5, this compound effectively halts the cell cycle at a critical checkpoint, leading to mitotic arrest and subsequent cell death, making it a valuable compound for studying mitotic processes and for potential therapeutic applications.
Mechanism of Action: Allosteric Inhibition of Eg5
This compound's primary mechanism of action is the allosteric inhibition of the ATPase activity of Eg5.[2][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket on the Eg5 motor domain. This binding event does not prevent ATP from binding but rather significantly slows down the rate of ADP release from the nucleotide-binding pocket.[4] The timely release of ADP is a crucial step in the mechanochemical cycle of kinesin motors, allowing for their processive movement along microtubules. By locking Eg5 in an ADP-bound state, this compound effectively stalls the motor protein, preventing it from generating the outward force required to separate the spindle poles.
The inhibition of Eg5's motor activity has a profound impact on the formation of the mitotic spindle. In the presence of this compound, duplicated centrosomes are unable to migrate apart, resulting in the formation of a characteristic "monoastral spindle" where the chromosomes are arranged in a rosette-like pattern around a single aster of microtubules. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome-microtubule attachment before allowing the cell to proceed to anaphase. The sustained activation of the SAC due to the persistent presence of monoastral spindles leads to a prolonged arrest in the G2/M phase of the cell cycle.
Mechanism of this compound-induced cell cycle arrest.
Quantitative Data
The efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for Eg5 inhibition and the effective concentrations (EC50) for growth inhibition are summarized below.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (Eg5 Inhibition) | 200 nM | In vitro ATPase assay | [3][5] |
| EC50 (Growth Inhibition) | 330 nM | HCT116 (Colon Cancer) | [5] |
| 603 nM | Htert-HME1 (Mammary Epithelial) | [5] | |
| 743 nM | BxPC3 (Pancreatic Cancer) | [5] | |
| 881 nM | K562 (Leukemia) | [5] | |
| - | NCI-H1299 (Lung Cancer) | [5] | |
| Effective Concentration | 3 and 10 µmol/L | PANC1 (Pancreatic Cancer) - Inhibition of migration and invasion | [1][2] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for cell cycle analysis using flow cytometry.
Quantification of Apoptosis by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptotic cells following this compound treatment using Annexin V and Propidium Iodide double staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of the mitotic spindle and the characteristic monoastral phenotype induced by this compound.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and treat with this compound.
-
Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslip onto a microscope slide using antifade mounting medium, and visualize using a fluorescence microscope.
In Vitro Eg5 ATPase Activity Assay
This protocol measures the effect of this compound on the microtubule-stimulated ATPase activity of purified Eg5 enzyme. A common method is the NADH-coupled assay.
Materials:
-
Purified Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
This compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine the assay buffer, NADH, PEP, LDH, and PK.
-
Add Eg5 and Microtubules: Add purified Eg5 and taxol-stabilized microtubules to the reaction mixture.
-
Add this compound: Add varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by Eg5.
-
Data Analysis: Calculate the ATPase activity and determine the IC50 value of this compound.
Downstream Signaling and Cellular Fate
The mitotic arrest induced by this compound can have several outcomes. Prolonged arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This is a desirable outcome in cancer therapy. Additionally, some studies have shown that inhibition of Eg5 can activate the PI3K/Akt signaling pathway, which in turn leads to the transcriptional up-regulation of the heat shock protein Hsp70.[3] The precise role of this Hsp70 induction in the context of Eg5 inhibition is an area of ongoing research.
Downstream effects of this compound.
Conclusion
This compound is a powerful and specific inhibitor of the mitotic kinesin Eg5, inducing cell cycle arrest at the G2/M phase through the formation of monoastral spindles. Its well-defined mechanism of action and potent anti-proliferative effects make it an invaluable research tool for dissecting the complexities of mitosis. Furthermore, its ability to trigger apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to support and stimulate further investigation into the multifaceted role of this compound in cell cycle regulation and its therapeutic applications.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (5261) by Tocris, Part of Bio-Techne [bio-techne.com]
The Anticancer Potential of Dimethylenastron: A Technical Guide
An In-depth Examination of a Potent Mitotic Kinesin Eg5 Inhibitor
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the early-stage research into the anticancer properties of Dimethylenastron. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its investigation.
Core Mechanism of Action: Allosteric Inhibition of Eg5
This compound is a cell-permeable small molecule that acts as a potent and specific allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 plays a crucial role in the formation of the bipolar mitotic spindle during cell division.[3][4] By binding to a pocket distinct from the ATP-binding site on the Eg5 motor domain, this compound locks the motor protein in a state that prevents the release of ADP.[3][4][5] This allosteric inhibition of Eg5's ATPase activity leads to a cessation of microtubule cross-linking and outward force generation, ultimately resulting in the formation of monoastral spindles and mitotic arrest, which can then trigger apoptosis (programmed cell death).[1][3][4]
Quantitative Efficacy in Preclinical Models
The anticancer potential of this compound has been evaluated across various cancer cell lines, demonstrating significant effects on proliferation, migration, and invasion. The following tables summarize the key quantitative findings from these early studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Eg5 ATPase Activity) | - | 200 nM | [1][4][6] |
| Cell Viability (72h treatment) | PANC1 (Pancreatic) | Significant inhibition at 1-10 µmol/L | [1] |
| MCF-7 (Breast) | Significant decrease at 100 µM – 1 mM | [7] | |
| MDA-MB-231 (Breast) | Significant decrease at 100 µM – 1 mM | [7] | |
| Cell Migration (24h treatment) | PANC1 (Pancreatic) | Concentration-dependent suppression at 3 and 10 µmol/L | [1][5] |
| Cell Invasion (24h treatment) | PANC1 (Pancreatic) | Reduced invasion at 3 and 10 µmol/L | [1][5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Key Signaling Pathways Influenced by this compound
Research has indicated that beyond its direct impact on mitosis, this compound can modulate intracellular signaling pathways. A notable downstream effect is the activation of the PI3K/Akt pathway, which subsequently leads to the transcriptional upregulation of Heat Shock Protein 70 (Hsp70).[1][2]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the early preclinical evaluation of this compound.
Cell Viability and Proliferation Assays (MTT and Sulforhodamine B)
These assays are fundamental for assessing the cytotoxic and cytostatic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of this compound concentrations for specific durations (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cellular proteins with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This method is employed to evaluate the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.[1]
-
Wound Creation: Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.[1]
-
Debris Removal: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.[1]
-
Treatment Application: Add fresh culture medium containing various concentrations of this compound or a vehicle control.[1]
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (T=0) and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the extent of cell migration and wound closure.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert (a permeable membrane in a well) with a basement membrane matrix (e.g., Matrigel).[1]
-
Cell Seeding: Suspend cancer cells in a serum-free medium and seed them into the upper chamber of the transwell insert.[1]
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Treatment: Include this compound in the medium of the upper and/or lower chamber.
-
Incubation: Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.[1]
-
Count the number of stained cells under a microscope to quantify invasion.
-
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically investigating this compound as a cancer therapeutic. The research on this compound appears to be in the preclinical stage of development. While other Eg5 inhibitors have progressed to clinical trials, the clinical trajectory for this compound remains to be determined.
Conclusion and Future Directions
The early research on this compound highlights its significant potential as an anticancer agent, primarily through its potent and specific inhibition of the mitotic kinesin Eg5. Its demonstrated efficacy in reducing the proliferation, migration, and invasion of various cancer cell lines in preclinical models warrants further investigation. Future research should focus on in vivo studies to evaluate its efficacy and toxicity in animal models, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential combination therapies to enhance its anticancer effects. A deeper understanding of its impact on signaling pathways, such as the PI3K/Akt/Hsp70 axis, may also reveal novel therapeutic strategies and biomarkers for patient selection. While the path to clinical application is long, the foundational research on this compound provides a strong rationale for its continued development as a promising candidate in the landscape of antimitotic cancer therapies.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of Dimethylenastron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylenastron is a potent, cell-permeable small molecule that has garnered significant interest in cancer research due to its specific and effective mechanism of action. This technical guide provides a comprehensive overview of the molecular target of this compound, its inhibitory mechanism, and the downstream cellular consequences. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
The Primary Molecular Target: Mitotic Kinesin Eg5
The principal molecular target of this compound is the mitotic kinesin Eg5 , also known as kinesin-5 or KSP (Kinesin Spindle Protein).[1][2][3][4] Eg5 is a plus-end-directed motor protein that belongs to the kinesin superfamily. It plays a crucial role during mitosis, specifically in the formation and maintenance of the bipolar mitotic spindle, which is essential for accurate chromosome segregation.[5][6]
This compound acts as a potent and specific inhibitor of Eg5.[1][2][3][7][8] Its inhibitory action is highly selective for Eg5, showing little to no effect on other kinesin subfamilies.[4][7] This specificity makes this compound a valuable tool for studying mitotic processes and a promising candidate for anticancer therapeutic development.
Mechanism of Action: Allosteric Inhibition of ATPase Activity
This compound inhibits Eg5 through an allosteric mechanism .[9][10] It does not bind to the ATP-binding site but rather to a distinct allosteric pocket on the motor domain of Eg5.[10][11][12] This binding event locks the motor domain in a state that prevents the release of ADP.[5][9][10]
The motor activity of kinesins is powered by the hydrolysis of ATP. The release of ADP is a critical step in the ATPase cycle that allows the motor protein to detach from the microtubule and re-bind for the next step of movement. By significantly decreasing the rate of ADP release, this compound effectively stalls the motor protein on the microtubule, thereby inhibiting its function.[5][10] This leads to the disruption of mitotic spindle formation.
Quantitative Data
The potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Inhibitory Activity of this compound against Eg5
| Parameter | Value | Reference |
| IC50 (Eg5 ATPase activity) | 200 nM | [1][2][3][4][7][8] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 | Growth Inhibition | EC50 | 330 nM | [8] |
| Htert-HME1 | Growth Inhibition | EC50 | 603 nM | [8] |
| BxPC3 | Growth Inhibition | EC50 | 743 nM | [7][8] |
| K562 | Growth Inhibition | EC50 | 881 nM | [8] |
| NCI-H1299 | Growth Inhibition | EC50 | 881 nM | [8] |
| PANC1 | Migration Inhibition | - | 3 and 10 µmol/L | [9] |
| PANC1 | Invasion Inhibition | - | 3 and 10 µmol/L | [9] |
Downstream Cellular Effects & Signaling Pathways
Inhibition of Eg5 by this compound leads to a cascade of cellular events, primarily culminating in mitotic arrest and apoptosis.[1][2][8]
-
Mitotic Arrest: By preventing the separation of centrosomes, this compound treatment leads to the formation of characteristic monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[13][14] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cells to arrest in mitosis.[4]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[15]
-
PI3K/Akt Pathway Activation and Hsp70 Upregulation: Interestingly, inhibition of Eg5 by this compound has been shown to activate the PI3K/Akt signaling pathway.[1] This activation, in turn, leads to the transcriptional upregulation of Heat Shock Protein 70 (Hsp70).[1][8] While the precise role of this response is still under investigation, it may represent a cellular stress response to mitotic disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of this compound. A common method is the enzyme-coupled malachite green assay which detects the release of inorganic phosphate (Pi).
Materials:
-
Purified recombinant human Eg5 protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add Eg5 protein and microtubules to the wells.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.[2][3][4][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Immunofluorescence for Mitotic Arrest
This technique visualizes the effect of this compound on the mitotic spindle.[10][13][16][17][18]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 16-24 hours).
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monoastral spindles.
Conclusion
This compound is a well-characterized, potent, and specific allosteric inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the trapping of Eg5 in an ADP-bound state, leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Eg5 with this compound and similar compounds. The downstream activation of the PI3K/Akt pathway and upregulation of Hsp70 present an intriguing area for future research to fully elucidate the cellular response to Eg5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. chondrex.com [chondrex.com]
- 5. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. protocols.io [protocols.io]
- 9. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Mitotic Cells for Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dimethylenastron: A Potent Eg5 Inhibitor for Anti-Cancer Research
Application Notes and Protocols for Cell Culture
Authors:
Date:
November 13, 2025
Abstract
Dimethylenastron is a potent, cell-permeable, small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). By allosterically inhibiting the ATPase activity of Eg5, this compound prevents the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, cell cycle progression, and the induction of apoptosis.
Mechanism of Action
The mitotic kinesin Eg5 is a plus-end-directed motor protein that plays a crucial role in the early stages of mitosis. It is responsible for separating the centrosomes and establishing the bipolar spindle, a prerequisite for proper chromosome segregation. This compound binds to an allosteric pocket on the Eg5 motor domain, distinct from the microtubule-binding site. This binding event inhibits the release of ADP from the nucleotide-binding pocket, effectively locking Eg5 in a microtubule-bound state and preventing its motor activity. The inhibition of Eg5 leads to the formation of characteristic monoastral spindles, where the centrosomes fail to separate, resulting in a mitotic arrest at the prometaphase stage of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of the assay. The following table summarizes reported IC50 values for this compound in various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 72 | ~5 | [2] |
| HTB-26 | Breast Cancer | Not Specified | 10-50 | [3] |
| PC-3 | Prostate Cancer | Not Specified | 10-50 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10-50 | [3] |
| HCT116 | Colorectal Cancer | Not Specified | 22.4 | [3] |
Signaling Pathway
The inhibition of Eg5 by this compound triggers a signaling cascade that leads to mitotic arrest and apoptosis. The formation of monoastral spindles activates the spindle assembly checkpoint (SAC), which halts the cell cycle to prevent aneuploidy.[4] Prolonged activation of the SAC can lead to apoptosis. Additionally, Eg5 inhibition has been shown to activate the PI3K/Akt signaling pathway, which can have complex effects on cell survival and apoptosis.
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cancer cells.
Caption: General experimental workflow for studying this compound in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2][5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of harvesting.
-
After 24 hours, treat the cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 16, 24, or 48 hours).
-
Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Immunofluorescence Microscopy for Spindle Morphology
This protocol is for visualizing the effect of this compound on mitotic spindle formation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Glass coverslips in a 12- or 24-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a culture plate.
-
Seed cells onto the coverslips and allow them to attach and grow to 50-70% confluency.
-
Treat the cells with this compound at the desired concentration for the appropriate time to induce mitotic arrest (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
Western Blotting for Apoptosis Markers
This protocol is to detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the flow cytometry protocol.
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the apoptotic markers. An increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.
-
Troubleshooting
-
Low Cell Viability in Control Group: Ensure proper cell handling and culture conditions. Check for contamination.
-
High Variability in MTT Assay: Ensure even cell seeding and proper mixing of reagents. Avoid bubbles in the wells.
-
No Clear Cell Cycle Arrest: Optimize the drug concentration and incubation time. Ensure cells are in the logarithmic growth phase.
-
Weak Immunofluorescence Signal: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.
-
Non-specific Bands in Western Blot: Optimize antibody dilutions and blocking conditions. Ensure thorough washing steps.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. All cell culture work should be performed in a sterile biological safety cabinet.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for Dimethylenastron-Induced Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylenastron is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a requisite for proper chromosome segregation during cell division.[1] By allosterically inhibiting the ATPase activity of Eg5, this compound prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest.[1][3] This targeted disruption of mitosis ultimately triggers apoptosis in proliferating cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for inducing mitotic arrest in cultured cells. Detailed protocols for cell treatment, analysis of mitotic arrest by flow cytometry, and visualization of spindle morphology via immunofluorescence microscopy are provided.
Mechanism of Action
This compound specifically targets the motor domain of Eg5, a member of the kinesin-5 family. The binding of this compound to Eg5 allosterically inhibits its ATPase activity by slowing the rate of ADP release.[1][3] This enzymatic inhibition prevents Eg5 from hydrolyzing ATP, a process that generates the force required to push apart duplicated centrosomes and establish a bipolar spindle. Consequently, cells treated with this compound are unable to progress past prophase, arresting in mitosis with a characteristic monopolar spindle phenotype.[4]
Caption: Mechanism of this compound-induced mitotic arrest.
Quantitative Data
The optimal concentration of this compound for inducing mitotic arrest is cell line-dependent. The following tables summarize reported IC50 and EC50 values, as well as effective concentrations used in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: IC50 and EC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Value (nM) | Reference |
| Kinesin Eg5 | Enzymatic Assay (IC50) | 200 | [2][5] |
| HCT116 | Cell Growth (EC50) | 330 | [5] |
| Htert-HME1 | Cell Growth (EC50) | 603 | [5] |
| BxPC3 | Cell Growth (EC50) | 743 | [5] |
| K562 | Cell Growth (EC50) | 743 | [5] |
| NCI-H1299 | Cell Growth (EC50) | 881 | [5] |
Table 2: Effective Concentrations of this compound for Mitotic Arrest
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| PANC1 | 3 and 10 | 24 h | Suppression of cell migration and invasion | [3] |
| PANC1 | 1 to 10 | 72 h | Significant inhibition of cell proliferation | [6] |
| Multiple Myeloma Cells | Not Specified | Not Specified | Induces mitotic arrest and apoptosis | [5] |
| Pancreatic and Lung Cancer Cells | Not Specified | Not Specified | Halts mitotic progression and triggers apoptosis | [1] |
Experimental Protocols
The following protocols provide a framework for studying this compound-induced mitotic arrest. Optimization may be required for specific cell lines and experimental goals.
Caption: General experimental workflow.
Protocol 1: Induction of Mitotic Arrest with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce mitotic arrest.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Synchronization (Optional): For a more synchronized cell population entering mitosis, cells can be synchronized prior to this compound treatment using methods such as a double thymidine block.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 16-24 hours). The optimal incubation time should be determined empirically for each cell line.
-
Harvesting:
-
Adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Downstream Analysis: The harvested cells are now ready for analysis by flow cytometry (Protocol 2) or immunofluorescence (Protocol 3).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation:
-
Wash the harvested cell pellet once with cold PBS.
-
Resuspend the cells in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G2/M phase. An increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.
-
Protocol 3: Immunofluorescence Staining of Mitotic Spindles
This protocol describes the visualization of mitotic spindle morphology in this compound-treated cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash the coverslips gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the coverslips in permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-α-tubulin) in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to this compound treatment will exhibit monopolar spindles, which appear as radial arrays of microtubules surrounding a single centrosome with condensed chromosomes at the periphery.
-
Caption: Expected immunofluorescence results.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low percentage of mitotic arrest | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 24 hours). | |
| Cells are not actively proliferating. | Ensure cells are in the exponential growth phase during treatment. | |
| High cell death in control group | DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
| Poor immunofluorescence signal | Antibody concentration is not optimal. | Titrate the primary and secondary antibodies. |
| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization conditions for your cell line and antibodies. | |
| Cell clumping in flow cytometry | Incomplete cell dissociation. | Gently pipette to break up clumps before fixation. Filter cells through a cell strainer. |
Conclusion
This compound is a powerful tool for inducing mitotic arrest and studying the role of Eg5 in cell division. The protocols provided herein offer a solid foundation for utilizing this compound in various cell-based assays. Careful optimization of concentration and incubation time is critical for achieving robust and reproducible results. By combining cell treatment with analytical techniques such as flow cytometry and immunofluorescence microscopy, researchers can effectively investigate the cellular consequences of Eg5 inhibition.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 5. Thiostrepton induces spindle abnormalities and enhances Taxol cytotoxicity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethylenastron Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylenastron is a potent and specific cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.[1][2][3][4] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis, making it a target for anti-cancer drug development.[1][2][4] This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and storage, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₂S | [3] |
| Molecular Weight | 302.39 g/mol | [5][6] |
| CAS Number | 863774-58-7 | [5][6] |
| Appearance | White to off-white solid | [6] |
Solubility in DMSO
The solubility of this compound in DMSO is a critical factor for the preparation of stock solutions for in vitro and in vivo studies. It is highly soluble in fresh, anhydrous DMSO. However, it is important to note that DMSO is hygroscopic and the absorption of moisture can significantly reduce the solubility of this compound.[1][6] Therefore, the use of fresh, high-quality DMSO is strongly recommended.
| Solubility in DMSO | Molar Concentration | Notes | Reference |
| 55 mg/mL | 181.88 mM | --- | [7] |
| 60 mg/mL | 198.41 mM | Use of fresh DMSO is advised as moisture can decrease solubility. | [1][5] |
| 100 mg/mL | 330.70 mM | Ultrasonic assistance may be required. Use of newly opened DMSO is critical due to its hygroscopic nature. | [6] |
Stability and Storage
Proper storage of this compound, both in its solid form and as a DMSO stock solution, is crucial to maintain its biological activity and ensure experimental reproducibility.
Solid Form
| Storage Temperature | Duration | Reference |
| -20°C | 3 years | [6] |
| 4°C | 2 years | [6] |
DMSO Stock Solution
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | 2 years | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | [6] |
| -20°C | 1 year | Suitable for shorter-term storage. Aliquoting is also recommended. | [6] |
General Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: While some compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to minimize potential degradation.[8][9][10]
-
Influence of Water: The presence of water in DMSO can lead to compound degradation over time.[11][12] Always use anhydrous DMSO for preparing stock solutions.
-
Concentration: Higher concentration stock solutions (e.g., 10 mM or higher) are generally more stable.[10]
Mechanism of Action
This compound exerts its anti-mitotic effect by specifically targeting the motor protein Eg5.[1][2] Eg5 is a member of the kinesin-5 family and plays a critical role in establishing and maintaining the bipolar mitotic spindle during cell division.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
By inhibiting the ATPase activity of Eg5, this compound prevents the motor protein from sliding microtubules apart.[13] This leads to the failure of centrosome separation and the formation of a monopolar spindle, which in turn triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately leading to apoptosis.[4] Additionally, this compound has been shown to activate the PI3K/Akt pathway, resulting in the transcriptional upregulation of Hsp70.[2]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for Preparing this compound Stock Solution
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. dbaitalia.it [dbaitalia.it]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethylenastron Treatment in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylenastron is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). By allosterically inhibiting the ATPase activity of Eg5, this compound disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent induction of apoptosis in proliferating cells. This property makes it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.
Mechanism of Action
This compound targets the motor protein Eg5, which is essential for separating centrosomes and establishing a bipolar spindle during mitosis. Inhibition of Eg5 leads to the formation of monoastral spindles, activating the spindle assembly checkpoint and causing cells to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. The signaling cascade involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death. Additionally, this compound has been shown to activate the PI3K/Akt pathway, resulting in the transcriptional upregulation of Heat Shock Protein 70 (Hsp70).
Data Presentation
The optimal duration of this compound treatment for inducing apoptosis is cell-type dependent and should be determined empirically. Generally, treatment times between 24 to 72 hours are effective. Shorter durations (e.g., 24 hours) may be sufficient to observe effects on cell migration and invasion, while longer durations (e.g., 72 hours) are often necessary to see a significant increase in apoptosis and inhibition of cell proliferation. The concentration of this compound typically ranges from 1 to 10 µmol/L .
Below are template tables to guide the presentation of quantitative data from apoptosis assays following this compound treatment.
Table 1: Dose-Response of this compound on Apoptosis Induction in [Cell Line] Cells at 48 hours
| This compound (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | |||
| 1 | |||
| 2.5 | |||
| 5 | |||
| 10 |
Table 2: Time-Course of Apoptosis Induction with [Concentration] µM this compound in [Cell Line] Cells
| Treatment Duration (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 3: Effect of this compound on Caspase-3/7 Activity
| Treatment Condition | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (48h) | 1.0 |
| This compound [Concentration] µM (24h) | |
| This compound [Concentration] µM (48h) | |
| This compound [Concentration] µM (72h) |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should always be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 24, 48, or 72 hours).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Combine the detached cells with the collected supernatant.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
Assay Procedure:
-
Add the cell lysate to a 96-well microplate.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis assays.
Caption: this compound-induced signaling pathway.
Application Notes and Protocols for Immunofluorescence Staining Following Dimethylenastron Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunofluorescence (IF) staining on cells treated with Dimethylenastron, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and the characteristic formation of monopolar spindles. This protocol is designed to enable the visualization and quantification of these effects.
Introduction to this compound
This compound is a cell-permeable small molecule that allosterically inhibits the ATPase activity of Eg5.[1] This inhibition prevents Eg5 from cross-linking and pushing apart antiparallel microtubules, a crucial step in the separation of centrosomes and the establishment of a bipolar spindle during prophase.[2] Consequently, cells treated with this compound are arrested in mitosis with a distinctive "monoaster" phenotype, where a single aster of microtubules emanates from unseparated centrosomes.[3] Beyond its role in mitosis, Eg5 inhibition has also been linked to the activation of the PI3K/Akt signaling pathway.
Data Presentation
The primary quantitative outcome of immunofluorescence staining after this compound treatment is the assessment of mitotic spindle morphology. The following tables provide examples of how to structure quantitative data obtained from such experiments.
Table 1: Dose-Dependent Effect of an Eg5 Inhibitor on Mitotic Spindle Morphology
| Treatment Group | Concentration (µM) | Percentage of Mitotic Cells with Monopolar Spindles (%) |
| Vehicle Control (DMSO) | - | < 1 |
| Eg5 Inhibitor | 0.1 | 25 |
| Eg5 Inhibitor | 0.5 | 68 |
| Eg5 Inhibitor | 1.0 | 85 |
| Eg5 Inhibitor | 5.0 | 92 |
Data adapted from a study on a potent Eg5 inhibitor, demonstrating a dose-dependent increase in the formation of monopolar spindles.[4]
Table 2: Time-Course of Mitotic Arrest Induced by an Eg5 Inhibitor
| Treatment Group | Incubation Time (hours) | Percentage of Cells in Mitosis (%) | Percentage of Mitotic Cells with Monopolar Spindles (%) |
| Vehicle Control (DMSO) | 24 | 5 | < 1 |
| Eg5 Inhibitor (1 µM) | 8 | 35 | 75 |
| Eg5 Inhibitor (1 µM) | 16 | 60 | 90 |
| Eg5 Inhibitor (1 µM) | 24 | 45 | 88 |
This table illustrates the transient nature of mitotic arrest, with the percentage of mitotic cells peaking at a specific time point before declining, a phenomenon known as "mitotic slippage."
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound to visualize the mitotic spindle and chromosomes.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold methanol (-20°C)
-
Blocking buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies:
-
Secondary antibodies:
-
Goat anti-mouse IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the appropriate duration (e.g., 16-24 hours).
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding cold (-20°C) methanol and incubating for 8-10 minutes at -20°C.[7]
-
-
Blocking:
-
Aspirate the methanol and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer (2% BSA in PBS) for 20-30 minutes at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-α-tubulin) in the blocking buffer to the desired concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[7]
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images and quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype.
-
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha/beta Tubulin Monoclonal Antibody (TU-10) (MA1-19400) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Dimethylenastron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylenastron is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a structure essential for proper chromosome segregation during cell division.[2] By allosterically inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis.[2][3] This targeted mechanism of action makes this compound and other Eg5 inhibitors promising candidates for cancer chemotherapy, as they selectively affect rapidly dividing cells.[4]
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The protocols cover the assessment of cell cycle progression and the quantification of apoptosis, two key cellular outcomes of Eg5 inhibition.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on the cell cycle distribution and apoptosis induction in cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution of SH-EP Neuroblastoma Cells
| Treatment Duration | This compound (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 22 hours | 0 (Control) | ~2 | ~60 | ~25 | ~13 |
| 0.5 | ~5 | ~45 | ~20 | ~30 | |
| 1 | ~8 | ~35 | ~15 | ~42 | |
| 2 | ~12 | ~25 | ~10 | ~53 | |
| 70 hours | 0 (Control) | ~3 | ~62 | ~23 | ~12 |
| 0.5 | ~15 | ~30 | ~10 | ~45 | |
| 1 | ~25 | ~20 | ~5 | ~50 | |
| 2 | ~40 | ~15 | ~5 | ~40 |
Data is estimated from graphical representations in Po'uha et al., 2015 and presented here for illustrative purposes.
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Breast Cancer Cells
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | ~95 | ~2 | ~1 | ~2 |
| This compound (0.8 µM) | ~40 | ~30 | ~25 | ~5 |
Data is estimated from graphical representations in Guido et al., 2015 and presented here for illustrative purposes.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
References
- 1. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Dimethylenastron in a Wound Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethylenastron is a cell-permeable, potent, and specific small molecule inhibitor of the mitotic kinesin Eg5.[1] Eg5 is crucial for the formation of the bipolar mitotic spindle, a key process in cell division.[1] Consequently, Eg5 inhibitors have been investigated as anticancer agents.[2] Beyond its role in mitosis, emerging research indicates that this compound can inhibit cancer cell migration and invasion, independent of its anti-proliferative effects at specific concentrations and time points.[2][3] This makes it a valuable tool for studying the molecular mechanisms of cell motility. The in vitro wound healing or "scratch" assay is a straightforward and widely used method to investigate collective cell migration.[4] This document provides a detailed protocol for using this compound in a wound healing assay to assess its impact on cell migration.
Mechanism of Action
This compound functions by allosterically inhibiting the motor domain ATPase of Eg5.[2] It binds to a site distinct from the microtubule-binding region and slows the release of ADP from the Eg5 motor domain.[1][3] This action locks Eg5 in a microtubule-bound state, preventing the motor protein from executing its function in pushing apart microtubules, which is essential for establishing a bipolar spindle during mitosis. This leads to mitotic arrest and can trigger apoptosis.[1] The inhibitory effect on cell migration is also linked to Eg5 inhibition, likely through disruption of cytoskeletal dynamics necessary for cell movement, although the precise downstream pathway is an area of active investigation.[3]
Caption: Mechanism of this compound action on cellular processes.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This protocol details a method to assess the effect of this compound on the migration of adherent cells. It is based on methodologies reported for studying PANC1 pancreatic cancer cells.[3]
A. Materials and Reagents
-
Adherent cell line of interest (e.g., PANC1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Trypsin-EDTA
-
12-well or 24-well tissue culture plates
-
Sterile 20 µL or 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
B. Experimental Workflow
Caption: Step-by-step workflow for the wound healing (scratch) assay.
C. Detailed Procedure
-
Cell Seeding: Seed cells into a 12-well plate at a density that allows them to form a 90-100% confluent monolayer within 24 hours.[5]
-
Cell Starvation (Optional but Recommended): Once confluent, gently aspirate the complete medium and wash once with PBS. Add serum-free medium and incubate for 12 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[3]
-
Creating the Wound: Using a sterile 20 µL or 200 µL pipette tip, make a single, straight scratch across the center of the cell monolayer. A consistent, gentle pressure should be applied to ensure a clean, cell-free gap.[3][5]
-
Washing: Gently aspirate the medium and wash the wells twice with sterile PBS to remove any detached cells and debris.[3] Be careful not to disturb the remaining monolayer.
-
Treatment Application: Add fresh culture medium containing the desired concentrations of this compound (e.g., 3 µM, 10 µM) or the appropriate controls to each well.[3]
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest this compound dose.[6]
-
Negative Control: Serum-free or low-serum medium to show baseline migration.[6]
-
Positive Control (Optional): Medium with a known migration-inducing agent (e.g., 10% FBS, specific growth factors) to confirm cells are capable of migration.[6]
-
-
Image Acquisition (Time 0): Immediately after adding the treatments, place the plate on an inverted microscope. Capture phase-contrast images of the scratch in predefined locations for each well. Mark these locations to ensure the same fields are imaged at later timepoints.[4]
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for 24 hours.[3] The incubation time may need optimization depending on the cell type's migration rate.
-
Image Acquisition (Final Timepoint): After 24 hours, carefully remove the plate from the incubator and capture images of the exact same locations imaged at Time 0.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or the width of the cell-free gap at both time points (0h and 24h).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at 0h - Area at 24h) / Area at 0h] x 100 .[7]
-
Alternatively, the number of cells that have migrated into the initial wound area can be counted.[3]
-
Data Presentation
The following tables summarize quantitative data from a study using this compound on PANC1 pancreatic cancer cells.[3] This data illustrates the dose-dependent inhibitory effect of the compound on cell migration.
Table 1: Effect of this compound on PANC1 Cell Migration in 10% Serum
| Treatment Group | Concentration (µmol/L) | Mean Number of Migrating Cells (± SD) |
| Vehicle Control | 0 | 185 (± 15) |
| This compound | 3 | 110 (± 12) |
| This compound | 10 | 55 (± 8) |
| (Data adapted from Sun et al., 2011. The number of cells that migrated into the wound area was counted 24 hours post-scratch)[3] |
Table 2: Effect of this compound on PANC1 Cell Migration in 5% Serum
| Treatment Group | Concentration (µmol/L) | Mean Number of Migrating Cells (± SD) |
| Vehicle Control | 0 | 120 (± 11) |
| This compound | 3 | 70 (± 9) |
| This compound | 10 | 30 (± 6) |
| (Data adapted from Sun et al., 2011. The number of cells that migrated into the wound area was counted 24 hours post-scratch)[3] |
Table 3: Effect of this compound on PANC1 Cell Proliferation
| Treatment Duration | Concentration (µmol/L) | Effect on Cell Proliferation |
| 24 hours | 1 - 10 | No significant inhibition |
| 72 hours | 1 - 10 | Significant inhibition |
| (This qualitative summary is based on findings from Sulforhodamine B and MTT assays, which showed that the inhibitory effect of this compound on migration at 24 hours is independent of its effect on cell proliferation)[2][3] |
Expected Results & Discussion: Based on the available data, treatment with this compound is expected to cause a dose-dependent reduction in the rate of wound closure.[3] At the 24-hour timepoint, this effect is primarily due to the inhibition of cell migration rather than an anti-proliferative effect.[2] This distinction is critical for correctly interpreting the results and highlights this compound's utility in specifically studying cell motility. Researchers should always perform parallel proliferation assays (e.g., MTT, SRB) to confirm that the observed effects on wound closure are not confounded by cytotoxicity or cell cycle arrest at the chosen timepoints and concentrations.[3]
References
- 1. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. med.virginia.edu [med.virginia.edu]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Transwell Migration Assay with Dimethylenastron Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. Dimethylenastron, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), has been shown to not only arrest cell cycle progression but also to inhibit the migration and invasion of cancer cells.[1][2] This document provides detailed application notes and protocols for utilizing a Transwell migration assay to assess the inhibitory effect of this compound on cancer cell migration.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that allosterically targets the motor domain of Eg5, a kinesin essential for the formation of the bipolar mitotic spindle.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells.[3][4] Recent studies have unveiled a secondary role of Eg5 inhibitors in suppressing cancer cell motility. This effect on migration appears to be independent of the compound's anti-proliferative properties.[1] The precise mechanism is under investigation, but it is suggested to involve the disruption of signaling pathways that regulate cell motility, potentially including the PI3K/Akt and NF-κB pathways, which can in turn modulate the expression of matrix metalloproteinases (MMPs) like MMP-9.[5]
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Lines: This protocol is optimized for adherent cancer cell lines such as pancreatic (e.g., PANC-1) or breast cancer cells (e.g., MDA-MB-231).
-
Culture Conditions: Culture cells in appropriate complete medium (e.g., DMEM with 10% Fetal Bovine Serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Assay:
-
Grow cells to 80-90% confluency.
-
The day before the assay, replace the culture medium with a serum-free medium and incubate for 12-24 hours to starve the cells. This enhances their migratory response to a chemoattractant.
-
On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.
-
Resuspend the cells in a serum-free medium and perform a cell count to determine the cell concentration. Adjust the concentration as required for the assay.
-
II. Transwell Migration Assay Protocol
This protocol is based on a 24-well plate format with Transwell inserts (typically with an 8 µm pore size membrane).[6][7][8][9][10]
-
Preparation of Transwell Plates:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS or another chemoattractant).
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Treatment:
-
Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In separate tubes, prepare the this compound treatment solutions at the desired final concentrations (e.g., 3 µM and 10 µM) by diluting a stock solution in the serum-free cell suspension.[1] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 100 µL of the cell suspension (containing the respective treatment or vehicle) to the upper chamber of the Transwell inserts. This corresponds to 1 x 10^5 cells per insert.[10]
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[9][10]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10-15 minutes.[9][10]
-
Allow the inserts to air dry completely.
-
Stain the migrated cells by immersing the inserts in a 0.2% crystal violet solution for 5-10 minutes.[6][7][10]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
-
-
Quantification of Cell Migration:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in at least five random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
The results can be expressed as the percentage of migrated cells relative to the vehicle control.
-
Data Presentation
The quantitative data from the Transwell migration assay should be summarized in a clear and structured table for easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field (± SD) | % Migration Inhibition |
| Vehicle Control (DMSO) | - | [Insert Value] | 0% |
| This compound | 3 | [Insert Value] | [Calculate Value] |
| This compound | 10 | [Insert Value] | [Calculate Value] |
Visualizations
Signaling Pathway of this compound-Induced Inhibition of Cell Migration
Caption: Signaling pathway of this compound in cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow of the Transwell migration assay.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (5261) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 7. Transwell Migration and Invasion Assays [bio-protocol.org]
- 8. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability with Dimethylenastron using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylenastron is a potent and specific cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a promising target for anticancer drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
Mechanism of Action of this compound
This compound allosterically inhibits the ATPase activity of Eg5.[1] This inhibition prevents Eg5 from cross-linking and separating microtubules, which is a critical step in the formation of a bipolar spindle. As a result, cells are arrested in mitosis with characteristic monoastral spindles, which ultimately triggers the apoptotic cascade.[2] Additionally, this compound has been shown to activate the PI3K/Akt signaling pathway, leading to the upregulation of Heat Shock Protein 70 (Hsp70), which can play a role in cell survival and resistance mechanisms.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the viability of various cancer cell lines as determined by the MTT assay.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 72 | Not explicitly stated, but significant inhibition at 3 and 10 µM | [3] |
| Multiple Myeloma Cells | Multiple Myeloma | Not specified | Not explicitly stated, but apoptosis induced at various concentrations | |
| MCF-7 | Breast Cancer | 72 | Not explicitly stated, but cytotoxic effects observed | [4] |
| MDA-MB-231 | Breast Cancer | 72 | Not explicitly stated, but cytotoxic effects observed | [4] |
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., PANC-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells in a complete culture medium to a final concentration that will result in 70-80% confluency after the desired incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Workflow for MTT Assay
Caption: Experimental workflow of the MTT assay for cell viability determination.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Dimethylenastron in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Dimethylenastron, a potent and specific inhibitor of the mitotic kinesin Eg5, in xenograft models of cancer. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
This compound is a cell-permeable small molecule that targets the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 plays a critical role in the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This unique mechanism of action makes Eg5 an attractive target for cancer therapy, and this compound has shown promise in preclinical studies. In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of this compound.
Mechanism of Action
This compound allosterically inhibits the ATPase activity of the Eg5 motor domain. This inhibition prevents the proper separation of centrosomes, leading to the formation of monopolar spindles and arresting cells in mitosis. This mitotic arrest activates the spindle assembly checkpoint, ultimately triggering apoptosis.[1] Furthermore, inhibition of Eg5 by this compound has been shown to up-regulate Hsp70 through the activation of the PI3K/Akt signaling pathway.
Signaling Pathway
The inhibition of Eg5 by this compound triggers a cascade of events culminating in apoptotic cell death. A key signaling pathway involved is the PI3K/Akt pathway, which is activated upon Eg5 inhibition and leads to the transcriptional up-regulation of Heat Shock Protein 70 (Hsp70).
Figure 1: this compound-induced signaling cascade.
In Vivo Efficacy in Pancreatic Cancer Xenograft Model
A key study by Liu et al. (2008) demonstrated the in vivo anti-tumor activity of an Eg5 inhibitor, implied to be this compound or a closely related analog, in a pancreatic cancer xenograft model. The study reported pronounced tumor regression in nude mice bearing human pancreatic cancer xenografts.
Quantitative Data Summary
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | Human Pancreatic Cancer | Eg5 Inhibitor | Not specified in abstract | Pronounced tumor regression | Liu et al., 2008, Biochem Pharmacol. |
Note: The specific quantitative data on tumor volume, dosing, and administration route were not available in the public abstracts. Access to the full-text article is recommended for detailed information.
Experimental Protocols
The following are detailed protocols for establishing a pancreatic cancer xenograft model and for the in vivo administration of this compound, based on standard methodologies and the available information.
Pancreatic Cancer Xenograft Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model of human pancreatic cancer in nude mice.
References
Troubleshooting & Optimization
Optimizing Dimethylenastron concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimethylenastron in various cell lines. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, specific, and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By allosterically inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral spindle" where a radial array of microtubules is surrounded by a ring of chromosomes.[2][3] This ultimately triggers a mitotic arrest and can lead to apoptosis in cancer cells.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and in solvent at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in cell culture media can vary depending on the specific media composition and experimental conditions. It is generally recommended to prepare fresh dilutions of the compound from a frozen stock solution for each experiment to ensure consistent activity. Some researchers perform stability tests by incubating the compound in media for the duration of the experiment and analyzing its concentration by methods like LC-MS/MS.[5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a specific inhibitor of Eg5, like most small molecules, the potential for off-target effects exists.[6] However, studies have shown that it exhibits no significant inhibition of other kinesin subfamilies.[1] A comprehensive understanding of any potential off-target effects is crucial for interpreting experimental results accurately.
Troubleshooting Guide
Q1: I am not observing the expected monoastral spindle phenotype after this compound treatment. What could be the issue?
A1: Several factors could contribute to this:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell line-dependent. Refer to the data table below and consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Timing: The formation of monoastral spindles is a dynamic process. Ensure you are observing the cells at an appropriate time point after treatment. For many cell lines, significant mitotic arrest is observed within 16-24 hours.
-
Cell Cycle Synchronization: If your cell population is not actively dividing, the effect of a mitotic inhibitor will be less apparent. Consider synchronizing your cells at the G1/S or G2/M boundary before adding this compound.
-
Drug Inactivation: Ensure your this compound stock solution is properly stored and that fresh dilutions are used for each experiment.
Q2: My cell viability assay results are inconsistent when using this compound. What are the possible reasons?
A2: Inconsistent cell viability results can arise from:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) and is consistent across all experimental and control wells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize your seeding density to ensure cells are in the exponential growth phase during the treatment period.
-
Assay Incubation Time: The incubation time for viability reagents (e.g., MTT, XTT) can influence the results. Follow the manufacturer's instructions and ensure consistent timing for all plates.
-
Drug-Resistant Clones: Prolonged exposure to Eg5 inhibitors can lead to the emergence of resistant cell populations.[4]
Q3: I am observing a high level of cell death even at low concentrations of this compound. Is this expected?
A3: The sensitivity to this compound varies significantly between cell lines. Some cell lines are inherently more sensitive and may undergo apoptosis at lower concentrations. It is also possible that the observed cell death is due to the mitotic arrest itself, a phenomenon known as "mitotic catastrophe." To confirm this, you can perform assays to detect apoptotic markers such as cleaved caspase-3 or PARP.
Quantitative Data
The following tables summarize the effective concentrations of this compound in various cancer cell lines. Note that these values are for guidance, and optimal concentrations should be determined empirically for your specific experimental setup.
Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (nM) | Reference |
| HCT116 | Colon Carcinoma | EC50 | 330 | |
| BxPC3 | Pancreatic Cancer | EC50 | 743 | |
| K562 | Leukemia | EC50 | 743 | |
| NCI-H1299 | Lung Cancer | EC50 | 881 | |
| Multiple Myeloma | Multiple Myeloma | IC50 | 200 |
Table 2: Effective Concentrations for Specific Phenotypes
| Cell Line | Phenotype | Concentration (µM) | Incubation Time (h) | Reference |
| PANC1 | Suppression of Migration | 3 and 10 | 24 | [7] |
| PANC1 | Inhibition of Proliferation | 1 to 10 | 72 | [8] |
| HeLa | G2/M Accumulation | 0.5 and 1 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol describes how to visualize the effect of this compound on the mitotic spindle using immunofluorescence.
-
Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound for an appropriate duration (e.g., 16-24 hours) to induce mitotic arrest.
-
Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In this compound-treated cells, expect to see monoastral spindles, characterized by a radial array of microtubules emanating from a central point, with condensed chromosomes forming a ring around the periphery.
Visualizations
Caption: Mechanism of this compound-induced mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dimethylenastron Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dimethylenastron in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, specific, and cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] By allosterically inhibiting the ATPase activity of Eg5, this compound prevents centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in rapidly dividing cancer cells.[4][5][6][7]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to Eg5 inhibitors like this compound can be multifactorial. The primary mechanisms observed include:
-
Target Alteration: Point mutations in the KIF11 gene, which encodes for Eg5, can alter the drug-binding pocket, reducing the affinity of this compound for its target.[2][3]
-
Upregulation of Compensatory Pathways: Increased expression of the kinesin-12 motor protein, Kif15, can compensate for the loss of Eg5 function, allowing for bipolar spindle formation and cell division even in the presence of the inhibitor.[8][9]
-
Activation of Pro-Survival Signaling: The activation of alternative signaling pathways, such as the EGFR/STAT3 and PI3K/Akt pathways, can promote cell survival and override the apoptotic signals induced by mitotic arrest.[10][11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your specific cell line, a combination of the following approaches is recommended:
-
Sequencing of the KIF11 gene: To identify potential point mutations in the Eg5 motor domain.
-
Western Blotting or qPCR: To assess the expression levels of Kif15, total and phosphorylated Akt, and key components of the EGFR/STAT3 pathway.
-
Functional Assays: To evaluate the activity of drug efflux pumps, for example, by using specific inhibitors of ABC transporters in combination with this compound.
Troubleshooting Guides
Problem 1: Decreased potency (increased IC50) of this compound in our cancer cell line over time.
This is a common indication of acquired resistance. The following steps can help you characterize and potentially overcome this issue.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine the fold-change in IC50 between your resistant and parental (sensitive) cell lines.
-
Investigate Target-Based Resistance:
-
Sequence the motor domain of the KIF11 gene in both parental and resistant cells to check for mutations.
-
Perform western blot analysis to compare Eg5 protein levels.
-
-
Assess Compensatory Mechanisms:
-
Use western blotting to check for the upregulation of Kif15 in the resistant cell line compared to the parental line.
-
-
Explore Combination Therapies:
-
If Kif15 is upregulated, consider a combination treatment with a Kif15 inhibitor.[9]
-
Test the synergy of this compound with inhibitors of pathways commonly associated with drug resistance, such as PI3K/Akt or MEK inhibitors.
-
Problem 2: Cells arrest in mitosis but do not undergo apoptosis upon this compound treatment.
This suggests that pro-survival pathways may be activated, allowing cells to escape cell death despite mitotic arrest.
Troubleshooting Steps:
-
Analyze Pro-Survival Signaling:
-
Perform western blot analysis to assess the phosphorylation status of Akt (a marker of PI3K/Akt pathway activation) and STAT3.
-
Investigate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
-
Evaluate the Role of Hsp70: this compound has been shown to upregulate the expression of the heat shock protein Hsp70 through the PI3K/Akt pathway, which can have a cytoprotective effect.[3][13]
-
Measure Hsp70 levels via western blot.
-
Consider co-treatment with an Hsp70 inhibitor to enhance this compound-induced apoptosis.
-
-
Combination Therapy with Pathway Inhibitors:
-
Test the combination of this compound with a PI3K inhibitor (e.g., Buparlisib) or an Akt inhibitor (e.g., MK-2206) to block this pro-survival signaling.
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | 25 ± 5 | 500 ± 50 | 20 |
| HeLa | 50 ± 10 | 1200 ± 150 | 24 |
| PANC-1 | 40 ± 8 | 850 ± 100 | 21.25 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Table 2: Combination Index (CI) Values for this compound with Other Inhibitors in Resistant Cells
| Combination | CI Value at ED50 | Interpretation |
| This compound + Kif15 Inhibitor | < 1 | Synergistic |
| This compound + PI3K Inhibitor | < 1 | Synergistic |
| This compound + MEK Inhibitor | ~ 1 | Additive |
| This compound + Doxorubicin | > 1 | Antagonistic |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][10][14][15] ED50 is the dose that produces 50% of the maximal effect.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound by continuous exposure to escalating drug concentrations.[6][16]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks, plates, and consumables
-
MTT reagent
-
DMSO
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Stepwise Dose Escalation:
-
Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Monitor the cells for signs of toxicity and allow them to recover and adapt at each concentration.
-
Repeat this process of stepwise dose escalation. It may take several months to establish a highly resistant cell line.
-
-
Characterization of the Resistant Line:
-
Once cells are proliferating steadily at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new MTT assay to determine the IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
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Maintain a continuous culture of the resistant cells in the presence of the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Assessing Synergy of Combination Therapies using the Chou-Talalay Method
This protocol outlines the assessment of synergy between this compound and another drug using the Combination Index (CI) method.[5][10][14]
Materials:
-
Resistant cancer cell line
-
This compound
-
Second drug of interest
-
96-well plates
-
MTT reagent
-
CompuSyn software or similar analysis tool
Procedure:
-
Determine the IC50 of each drug individually: Perform MTT assays for this compound and the second drug separately to determine their individual IC50 values in the resistant cell line.
-
Set up the combination assay:
-
Prepare serial dilutions of each drug.
-
In a 96-well plate, seed the resistant cells and treat them with:
-
This compound alone
-
The second drug alone
-
A combination of both drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or at various non-constant ratios.
-
-
-
Cell Viability Measurement: After the desired incubation period (e.g., 72 hours), perform an MTT assay to determine the percentage of cell viability for each condition.
-
Data Analysis:
-
Enter the dose-effect data for the individual drugs and their combinations into the CompuSyn software.
-
The software will calculate the Combination Index (CI) at different effect levels (e.g., ED50, ED75, ED90).
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Caption: this compound-induced activation of the PI3K/Akt pathway.
Caption: Workflow for studying this compound resistance.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 11. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of the mitotic kinesin Eg5 up-regulates Hsp70 through the phosphatidylinositol 3-kinase/Akt pathway in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dimethylenastron in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing Dimethylenastron in culture media and avoiding precipitation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5's ATPase activity, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequent apoptosis in proliferating cells.[4][5][6]
Q2: At what concentrations is this compound effective in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Its IC50 (the concentration that inhibits 50% of Eg5 activity) is approximately 200 nM.[1][6] In various cancer cell lines, EC50 values (the concentration causing 50% of the maximum biological effect) for growth inhibition have been reported in the range of 330 nM to 881 nM. For specific cellular assays, concentrations between 0.5 µM and 10 µM have been used to induce mitotic arrest, inhibit cell migration, and trigger apoptosis.[7][8]
Q3: Why does this compound precipitate in my culture medium?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media (e.g., DMEM, RPMI-1640) and phosphate-buffered saline (PBS). Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This is often triggered when a concentrated stock solution (usually in DMSO) is diluted too rapidly or into a medium with incompatible components. The final concentration of the organic solvent used for the stock solution (like DMSO) also plays a critical role; if it is too high in the final culture volume, it can be toxic to cells and can also contribute to precipitation upon dilution.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: I observed a precipitate after adding this compound to my culture medium.
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// Edges start -> check_stock; check_stock -> check_dilution [label="Yes"]; check_stock -> remake_stock [label="No"]; remake_stock -> check_stock; check_dilution -> check_dmso [label="Yes"]; check_dilution -> stepwise_dilution [label="No"]; stepwise_dilution -> check_dmso; check_dmso -> check_media_temp [label="Yes"]; check_dmso -> adjust_stock [label="No"]; adjust_stock -> check_media_temp; check_media_temp -> consider_cosolvent [label="Yes"]; check_media_temp -> prewarm_media [label="No"]; prewarm_media -> consider_cosolvent; consider_cosolvent -> end; }
Caption: this compound's mechanism of action leading to mitotic arrest.
dot
Caption: Experimental workflow for a wound healing (scratch) assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinesin-5: cross-bridging mechanism to targeted clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent Mitotic Arrest with Dimethylenastron: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Dimethylenastron for inducing mitotic arrest. This compound is a potent and specific inhibitor of the mitotic kinesin Eg5 (KSP), a motor protein essential for the formation of a bipolar mitotic spindle. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in proliferating cells. However, researchers may experience inconsistent results for various reasons. This guide aims to provide solutions to these challenges.
Troubleshooting Guide: Inconsistent Mitotic Arrest
Researchers may occasionally observe lower-than-expected percentages of cells arrested in mitosis or high variability between experiments. This section provides a structured approach to troubleshooting these issues.
| Observation | Potential Cause | Recommended Solution |
| Low Percentage of Mitotic Arrest | Suboptimal Drug Concentration: The effective concentration of this compound is highly cell-line dependent. | Perform a dose-response curve to determine the optimal EC50 for mitotic arrest in your specific cell line. Start with a broad range of concentrations (e.g., 100 nM to 10 µM) and narrow down to a more precise range. |
| Insufficient Incubation Time: The time required to observe significant mitotic arrest can vary between cell lines. | Conduct a time-course experiment (e.g., 16, 24, 48 hours) at the optimal concentration to determine the peak time for mitotic arrest. Some cell lines may require longer incubation periods to accumulate a significant population of mitotically arrested cells.[1][2] | |
| Low Cell Proliferation Rate: this compound primarily affects actively dividing cells. If the cell culture is confluent or has a low proliferation rate, the percentage of cells entering mitosis will be low. | Ensure cells are in the logarithmic growth phase at the time of treatment. Seed cells at an appropriate density to avoid contact inhibition. Consider synchronizing the cell population for a more uniform response. | |
| Drug Instability or Degradation: Improper storage or handling of this compound can lead to loss of activity. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eg5 inhibitors. | Consider testing other Eg5 inhibitors or combination therapies. Investigate potential resistance mechanisms, such as mutations in the Eg5 binding site or upregulation of drug efflux pumps. | |
| High Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
| Inaccurate Drug Dilution: Errors in preparing serial dilutions can lead to significant variations in the final drug concentration. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing of solutions. | |
| Issues with Detection Method (Flow Cytometry/Immunofluorescence): Problems with antibody staining, cell fixation, or instrument settings can introduce variability. | Optimize fixation and permeabilization protocols for your cell type. Titrate primary and secondary antibodies to determine optimal concentrations. Include appropriate controls (e.g., unstained cells, isotype controls) in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological phenotype of cells arrested in mitosis by this compound?
A1: Cells treated with this compound should exhibit a distinct "monoastral" or "monopolar" spindle phenotype. Instead of a normal bipolar spindle with two poles, the microtubules radiate from a single centrosomal body, and the chromosomes are typically arranged in a rosette-like structure around this central pole.
Q2: How can I quantify the percentage of mitotically arrested cells?
A2: The percentage of cells in mitosis can be quantified using several methods:
-
Flow Cytometry: This is a high-throughput method. Cells can be stained with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution. Mitotically arrested cells will accumulate in the G2/M phase. For more specific identification of mitotic cells, co-staining with an antibody against a mitotic marker like phospho-histone H3 (Ser10) is recommended.
-
Immunofluorescence Microscopy: This method allows for direct visualization of the mitotic spindle morphology. Cells are stained for α-tubulin to visualize the microtubules and with a DNA stain (e.g., DAPI) to visualize the chromosomes. The percentage of cells with the characteristic monopolar spindle phenotype can then be manually or automatically quantified.
Q3: Are there any known off-target effects of this compound?
A3: this compound is a highly specific inhibitor of Eg5. However, some studies have reported an indirect effect on the PI3K/Akt signaling pathway, leading to the upregulation of Hsp70 in certain cancer cell lines. The exact mechanism of this activation is still under investigation but may be a cellular stress response to mitotic arrest.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the stock solution should be diluted in a culture medium to the final desired concentration.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. Note that these values can vary depending on the assay and experimental conditions used.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Type |
| HCT116 | Colon Carcinoma | 330 | Cell Growth Inhibition |
| BxPC3 | Pancreatic Cancer | 743 | Cell Growth Inhibition |
| K562 | Chronic Myeloid Leukemia | 743 | Cell Growth Inhibition |
| NCI-H1299 | Non-Small Cell Lung Cancer | 881 | Cell Growth Inhibition |
| MCF-7 | Breast Cancer | ~800,000 (0.8 mM) | Cell Viability (MTT) |
| MDA-MB-231 | Breast Cancer | Not specified, but effective at 0.8 mM | Cell Viability (MTT) |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol describes the steps for visualizing mitotic spindles in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated (DMSO) control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in the this compound-treated cells compared to the bipolar spindles in the control cells.
Visualizations
Caption: Workflow for assessing this compound-induced mitotic arrest.
Caption: Signaling pathway of this compound-induced mitotic arrest.
References
Cell line-specific responses to Dimethylenastron treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dimethylenastron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Its primary mechanism of action is the allosteric inhibition of the ATPase activity of Eg5.[3][4] This inhibition prevents Eg5 from performing its crucial role in pushing apart spindle poles during mitosis, leading to the formation of monopolar spindles and subsequent mitotic arrest.[5][6][7][8]
Q2: What are the typical cellular outcomes of this compound treatment?
Treatment of cancer cells with this compound typically results in:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint.[9][10][11]
-
Formation of Monopolar Spindles: Inhibition of Eg5 prevents the separation of centrosomes, leading to a characteristic "mono-astral" spindle formation.[5][6][7]
-
Apoptosis: Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death (apoptosis).[1][12]
-
Inhibition of Cell Migration and Invasion: In some cell lines, such as pancreatic cancer cells, this compound has been shown to suppress cell migration and invasion, an effect that can be independent of its anti-proliferative activity.[3][4]
Q3: How does the potency of this compound compare to other Eg5 inhibitors like Monastrol?
This compound is significantly more potent than Monastrol, the first-in-class Eg5 inhibitor. It has been reported to be over 100 times more potent than Monastrol in both in vitro Eg5 inhibition and in inducing mitotic arrest in cultured cells.[1][13]
Q4: Are the effects of this compound consistent across all cell lines?
No, the responses to this compound can be cell line-specific. The effective concentration required to induce mitotic arrest and apoptosis can vary between different cancer cell types. For example, the IC50 values and the downstream signaling pathways affected may differ.
Troubleshooting Guides
Problem 1: I am not observing the expected mitotic arrest or cell death after this compound treatment.
-
Question: Why is this compound not effective in my cell line? Answer:
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eg5 inhibitors. This can be due to mutations in the drug-binding site of Eg5 or the upregulation of compensatory mechanisms, such as the increased expression of the kinesin-12 motor protein Kif15.
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Duration: The effects of this compound, particularly apoptosis, can be time-dependent. While mitotic arrest may be observed within hours, significant cell death may require longer incubation periods (e.g., 24-72 hours).[3][4]
-
Drug Inactivation: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in culture medium for each experiment.
-
Problem 2: I am observing high variability between replicates in my cell viability assays (e.g., MTT assay).
-
Question: How can I reduce the variability in my MTT assay results with this compound? Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells.[14][15]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.[14]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of the drug and MTT reagent. Using a multichannel pipette can improve consistency.[15]
-
Incomplete Formazan Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Interference with MTT Reduction: Some compounds can directly reduce MTT, leading to false-positive results. Run a control with this compound in cell-free media to check for any chemical interference.[16]
-
Problem 3: I am seeing a precipitate form after adding this compound to my cell culture medium.
-
Question: How can I prevent this compound from precipitating in the culture medium? Answer:
-
Solubility Limits: this compound has limited solubility in aqueous solutions. It is typically dissolved in DMSO to create a high-concentration stock solution.[2] When diluting in culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid both solvent toxicity and drug precipitation.
-
Improper Dilution: To avoid precipitation, do not add the highly concentrated DMSO stock directly to the full volume of media. Instead, make an intermediate dilution in a smaller volume of media first, and then add this to the final culture volume.[17]
-
Media Components: Certain components in the cell culture medium can interact with the compound and cause precipitation. If the problem persists, consider using a different type of serum-free medium for the initial drug dilution.[18]
-
Problem 4: My cells show unusual morphological changes that are not the typical rounded-up mitotic cells.
-
Question: What could be causing unexpected changes in cell morphology? Answer:
-
Off-Target Effects: While this compound is a specific Eg5 inhibitor, high concentrations may lead to off-target effects that can influence cell morphology. It is important to use the lowest effective concentration determined from your dose-response studies.
-
Cell Line-Specific Responses: Different cell types may respond uniquely to mitotic stress. The observed morphological changes could be a specific characteristic of your cell line's response to prolonged mitotic arrest.
-
Cytotoxicity: At very high concentrations or after prolonged exposure, this compound will induce widespread apoptosis and necrosis, leading to cell shrinkage, blebbing, and detachment.[19]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HeLa | Cervical Cancer | ~500-1000 | Mitotic Arrest | [9] |
| PANC-1 | Pancreatic Cancer | Not specified for proliferation at 24h | Proliferation (MTT) | [3][4] |
| Multiple Myeloma cell lines | Multiple Myeloma | Not specified | Apoptosis | [1][2] |
| MDA-MB-231 | Breast Cancer | 17.91 µM (for 4bt, a this compound derivative) | Cell Viability (72h) | [20] |
| General (in vitro Eg5 inhibition) | - | 200 | ATPase activity | [1][2] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Duration | Reference |
| PANC-1 | Inhibition of cell migration | 3 and 10 | 24 hours | [3][4] |
| PANC-1 | Inhibition of cell proliferation | 1 to 10 | 72 hours | [3][4] |
| HeLa | G2/M Arrest | 0.5 and 1 | Not specified | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Drug Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Remarkable G2/M phase arrest and apoptotic effect performed by 2-(6-aryl-3-hexen-1,5-diynyl) benzonitrile antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkannin Induces G2/M-Phase Arrest, Apoptosis, and Inhibition of Invasion by Targeting GSK3β in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Dimethylenastron degradation in long-term studies
Welcome to the technical support center for Dimethylenastron. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of the mitotic motor protein Eg5 (also known as kinesin-5 or KSP), with an IC50 of 200 nM.[1] By inhibiting Eg5, this compound disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in proliferating cells.[1] It is significantly more potent than the first-generation Eg5 inhibitor, monastrol.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions and cell culture media?
While specific degradation pathways for this compound are not extensively documented, studies on similar quinazoline derivatives suggest that they can be sensitive to light and prolonged exposure to room temperature in aqueous solutions. One study on quinazoline derivatives BG1189 and BG1190 showed that normal room lighting can affect their spectral properties within 24 hours. However, when stored in the dark at 4°C, these compounds were stable for up to 44 days. The quinazolinone ring structure is generally considered stable against oxidation, reduction, and hydrolysis. It is recommended to prepare fresh working solutions from frozen stock for each experiment and to minimize their exposure to light.
Q4: I am seeing inconsistent results in my long-term cell culture experiments with this compound. Could this be due to degradation?
Inconsistent results in long-term studies can indeed be a sign of compound degradation. If you suspect degradation, it is crucial to assess the stability of this compound under your specific experimental conditions. This includes the type of cell culture medium, incubation time, temperature, and exposure to light.
Q5: How can I test for this compound degradation in my experiments?
You can assess the stability of this compound by incubating it in your cell culture medium (with and without serum) for the duration of your experiment. At various time points, samples can be taken and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining parent compound. A significant decrease in the concentration of this compound over time would indicate degradation.
Troubleshooting Guides
Issue 1: Loss of Compound Activity in Long-Term Experiments
Possible Cause: Degradation of this compound in the experimental setup.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
-
Minimize Light Exposure: Protect your working solutions and cell cultures from direct light as much as possible. Quinazoline derivatives can be light-sensitive.
-
Conduct a Stability Study: Perform a stability test of this compound in your specific cell culture medium.
-
Incubate a solution of this compound in your medium at 37°C for the longest duration of your experiment (e.g., 24, 48, 72 hours).
-
At each time point, collect an aliquot and store it at -80°C.
-
Analyze the samples by HPLC to determine the concentration of this compound. A significant decrease over time indicates degradation.
-
-
Consider Compound Adsorption: Small molecules can sometimes adsorb to plasticware. If you suspect this, consider using low-adhesion microplates or glassware.
Issue 2: High Variability Between Replicate Experiments
Possible Cause: Inconsistent handling of this compound solutions or partial degradation.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and documented protocol for preparing this compound stock and working solutions.
-
Control for Light Exposure: Be meticulous about minimizing light exposure during all steps of your experiment, from solution preparation to incubation.
-
Evaluate Solvent Effects: If using DMSO as a solvent, ensure the final concentration in your culture medium is low (typically <0.1%) and consistent across all experiments, as higher concentrations can have cytotoxic effects.
-
Check for Contamination: Ensure that stock solutions are not contaminated, which could lead to degradation.
Data Presentation
Table 1: General Stability of Quinazoline Derivatives in Solution
| Compound Class | Solvent | Storage Condition | Duration | Stability | Reference |
| Quinazoline Derivatives | Water/DMSO | 4°C, in the dark | 44 days | Stable | Analogous Compound Study |
| Quinazoline Derivatives | Water/DMSO | Room Temperature, light | 24 hours | Potential for degradation | Analogous Compound Study |
| Quinazolines | Cold, dilute acid/alkali | N/A | N/A | Stable | General Chemical Properties |
| Quinazolines | Boiled in acid/alkali | N/A | N/A | Unstable | General Chemical Properties |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to your final working concentration (e.g., 10 µM).
-
Incubation:
-
Dispense aliquots of the working solutions into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
Collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples.
-
Analyze the samples by reverse-phase HPLC using a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at a wavelength where it has maximum absorbance.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
A significant decrease in the percentage indicates degradation.
-
Mandatory Visualization
Caption: Workflow for assessing this compound stability in cell culture medium.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Troubleshooting monoastral spindle formation with Dimethylenastron
Welcome to the technical support center for Dimethylenastron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent Eg5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, potent, and cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Its mechanism of action involves allosterically inhibiting the ATPase activity of the Eg5 motor domain.[3][4] Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar mitotic spindle by sliding antiparallel microtubules apart.[5][6] By inhibiting Eg5, this compound prevents centrosome separation, leading to the formation of a characteristic "monoastral spindle" where a radial array of microtubules is surrounded by a ring of chromosomes.[7][8][9] This disruption activates the spindle assembly checkpoint, causing cells to arrest in mitosis, which can ultimately lead to apoptosis.[10][11] this compound is noted to be over 100 times more potent than the first-generation Eg5 inhibitor, monastrol.[1][9]
Q2: What is the expected phenotype after treating cells with this compound?
The hallmark phenotype of Eg5 inhibition by this compound is the formation of monoastral spindles and subsequent mitotic arrest.[7][8][10] Instead of a normal bipolar spindle with two poles, the cell forms a single aster of microtubules. This prevents proper chromosome alignment at a metaphase plate, causing the cell cycle to halt in prometaphase.[12] This mitotic arrest is the intended outcome and the basis for its investigation as an anticancer agent.[13][14]
Q3: Is the mitotic arrest induced by this compound reversible?
Yes, the mitotic arrest induced by related Eg5 inhibitors like monastrol has been shown to be rapidly reversible upon removal of the compound from the cell culture media.[7][8] Cells can then proceed to form a bipolar spindle and exit mitosis. This characteristic makes these inhibitors useful tools for studying mitotic processes.
Troubleshooting Guide
Problem: I am not observing the expected monoastral spindle phenotype.
Q4: What concentration of this compound should I use?
The effective concentration of this compound is cell-line dependent. The IC50 (the concentration that inhibits 50% of Eg5 activity) is approximately 200 nM in biochemical assays.[1][9][15] However, the EC50 for inducing the monoastral spindle phenotype in cells can vary. For example, concentrations of 0.5 to 1 µM have been shown to cause G2/M accumulation in HeLa cells, while concentrations of 3 to 10 µM were used to study effects on migration and invasion in PANC1 pancreatic cancer cells.[3][15] It is recommended to perform a dose-response curve for your specific cell line, typically starting in the range of 200 nM to 10 µM.
Q5: How long should I treat my cells with this compound?
The duration of treatment depends on the cell cycle length of your chosen cell line and the specific experimental question. Mitotic arrest can be observed in some cell lines within hours. For example, in HeLa cells, a 24-hour treatment is often sufficient to observe a significant population of mitotically arrested cells.[16] However, effects on cell proliferation may only become apparent after longer incubation periods, such as 72 hours.[3][4] A time-course experiment is advisable to determine the optimal treatment window.
Q6: I'm using the recommended concentration and time, but still don't see monoastral spindles. What could be wrong?
Several factors could be at play:
-
Compound Inactivity: Ensure your this compound stock is properly stored. Prepare fresh dilutions from a DMSO stock for each experiment.
-
Cell Line Resistance: Some cancer cell lines may exhibit resistance to antimitotic drugs.[14] This can be due to mechanisms like the overexpression of efflux pumps or functional redundancy with other kinesins, such as KIF15, which can help drive bipolar spindle assembly in the absence of Eg5 activity.[14]
-
Low Mitotic Index: If your cell culture is confluent or not actively proliferating, the proportion of cells entering mitosis will be low, making it difficult to observe the phenotype. Ensure you are using healthy, sub-confluent, actively dividing cells.
-
Incorrect Synchronization: If you are using cell cycle synchronization, ensure the protocol is effective and that you are adding this compound at the appropriate phase (e.g., during G2 or early M phase) to observe the effect on spindle formation.
Problem: I observe high levels of cytotoxicity and cell death.
Q7: Is it normal to see significant cell death after this compound treatment?
Yes, prolonged mitotic arrest induced by Eg5 inhibitors is designed to trigger apoptosis (programmed cell death).[1][10][11] This is the therapeutic basis for its use as an anticancer agent. Therefore, observing cell death, particularly after extended treatment (e.g., >24 hours), is an expected outcome.
Q8: How can I distinguish between specific antimitotic effects and non-specific cytotoxicity?
To confirm that the observed cell death is a result of mitotic arrest, you can:
-
Perform Time-Course Analysis: Observe the accumulation of cells with monoastral spindles at earlier time points before widespread cell death occurs.
-
Use Lower Concentrations: A hallmark of a specific inhibitor is a dose-dependent effect. Lowering the concentration should reduce the rate of mitotic arrest and subsequent apoptosis.
-
Washout Experiment: Demonstrate that the mitotic arrest is reversible at earlier time points by washing out the drug. If cells can proceed through mitosis after the washout, it suggests the initial effect was specific.[7]
-
Check for Off-Target Effects: While this compound is a specific Eg5 inhibitor, extremely high concentrations may lead to off-target effects.[15][17][18] Sticking to the lowest effective concentration range is crucial.
Q9: Could the solvent be contributing to the observed toxicity?
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO). While DMSO is widely used, it can exhibit cytotoxic effects at higher concentrations.[19] It is critical to ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), and to include a vehicle control (cells treated with the same concentration of DMSO alone) in all experiments.[19]
Quantitative Data Summary
The following tables summarize the reported potency of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Potency (IC50 / EC50) | Reference(s) |
| Biochemical Assay | Kinesin Eg5 | 200 nM (IC50) | [1][2][9][15] |
| Cell Growth Inhibition | HCT116 | 330 nM (EC50) | [2] |
| Cell Growth Inhibition | Htert-HME1 | 603 nM (EC50) | [2] |
| Cell Growth Inhibition | BxPC3 | 743 nM (EC50) | [2] |
| Cell Growth Inhibition | K562 | 881 nM (EC50) | [2] |
| Monopolar Spindle Formation | HeLa | 15.30 µM (EC50) | [16] |
Table 2: Effective Concentrations Used in Specific Experimental Contexts
| Cell Line | Concentration(s) | Application | Reference(s) |
| HeLa | 0.5 µM, 1 µM | G2/M Accumulation | [15] |
| PANC1 | 3 µM, 10 µM | Inhibition of Cell Migration & Invasion | [3][4] |
| SH-EP | 0 - 2 µM | G2/M Checkpoint Induction | [12] |
| MCF-7, MDA-MB-231 | 100 µM - 1 mM | Inhibition of Cell Proliferation | [20] |
Experimental Protocols
Protocol 1: Induction and Visualization of Monoastral Spindles
This protocol provides a general workflow for treating cultured cells with this compound and visualizing the resulting spindle morphology via immunofluorescence.
-
Cell Seeding: Plate your chosen cell line (e.g., HeLa, U2OS) on glass coverslips in a multi-well plate. Allow cells to adhere and grow until they reach 50-60% confluency to ensure they are actively dividing.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours), depending on the cell line's doubling time.
-
Fixation: Aspirate the medium and gently wash the cells once with PBS. Fix the cells with a suitable fixative, such as ice-cold methanol for 10 minutes at -20°C or 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Wash with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Staining: Incubate the coverslips with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
DNA Staining & Mounting: Wash three times with PBS. Stain the DNA with a counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Perform a final wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to this compound treatment will display a single microtubule aster with condensed chromosomes arranged in a rosette pattern around it.
Visualizations
Caption: Mechanism of this compound action on the mitotic spindle.
Caption: Experimental workflow for visualizing monoastral spindles.
Caption: Troubleshooting decision tree for absent phenotype.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. List of Mitotic inhibitors - Drugs.com [drugs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 20. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dimethylenastron vs. Monastrol: A Comparative Guide to Eg5 Inhibitor Potency
In the landscape of mitotic kinesin inhibitors, both dimethylenastron and monastrol have emerged as critical tools for studying cell division and as potential scaffolds for anticancer drug development. Both molecules target Eg5 (also known as KSP or KIF11), a motor protein essential for establishing the bipolar mitotic spindle. However, their potencies differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers in their selection of the appropriate inhibitor.
Mechanism of Action: A Shared Target
Both this compound and monastrol are cell-permeable, allosteric inhibitors of the Eg5 kinesin.[1][2] They bind to a specific, allosteric pocket on the Eg5 motor domain, which is formed by loop L5, helix α2, and helix α3.[3] This binding is non-competitive with respect to ATP.[2] Inhibition of Eg5 prevents it from cross-linking and pushing apart antiparallel microtubules, a crucial step for the separation of centrosomes. The result is a characteristic mitotic arrest, where cells display monoastral spindles—a radial array of microtubules surrounded by chromosomes—which ultimately can trigger apoptosis.[4][5][6]
Potency: A Clear Distinction
The primary differentiator between this compound and monastrol is their potency. Experimental data consistently demonstrates that this compound is a substantially more potent inhibitor of Eg5.
Quantitative Comparison of Inhibitor Potency
| Compound | Target | IC50 Value | Fold Difference (approx.) |
| This compound | Eg5/KSP | 200 nM[7][8][9] | >100x more potent |
| Monastrol | Eg5/KSP | 14 µM[4][5][10][11] | - |
As the data indicates, this compound inhibits Eg5 at a nanomolar concentration, whereas monastrol's inhibitory activity is in the micromolar range. Several sources state that this compound is over 100 times more potent than monastrol, both in in-vitro biochemical assays and in cell-based mitosis arrest assays.[7]
Experimental Methodologies
The potency of these inhibitors is typically determined through a microtubule-activated Eg5 ATPase activity assay. This biochemical assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, which stimulate this activity.
Protocol: Eg5 Microtubule-Activated ATPase Activity Assay
-
Reagents and Preparation:
-
Purified recombinant human Eg5 motor domain.
-
Taxol-stabilized microtubules.
-
Assay buffer containing ATP and MgCl₂.
-
A phosphate detection reagent (e.g., malachite green).
-
This compound and monastrol are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
The Eg5 motor protein is mixed with microtubules in the assay buffer.
-
Varying concentrations of the inhibitor (this compound or monastrol) are added to the reaction wells. A DMSO-only control is included.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a constant temperature (e.g., room temperature) for a set period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a spectrophotometer (e.g., at 360 nm or 650 nm, depending on the detection reagent).
-
The rate of ATPase activity is calculated for each inhibitor concentration.
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value—the concentration of inhibitor required to reduce Eg5 ATPase activity by 50%—is determined from the resulting dose-response curve.
-
Visualizing the Impact
Signaling and Mechanical Pathway
The diagram below illustrates the critical role of Eg5 in mitosis and the disruptive effect of its inhibition by this compound and monastrol.
Caption: Mechanism of Eg5 inhibition leading to mitotic arrest.
Experimental Workflow
This diagram outlines the key steps in the biochemical assay used to determine the potency of Eg5 inhibitors.
References
- 1. Monastrol - Wikipedia [en.wikipedia.org]
- 2. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. monastrol-mitosis-inhibitor [timtec.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. xcessbio.com [xcessbio.com]
A Comparative Guide to Eg5 Inhibitors: Dimethylenastron vs. S-trityl-L-cysteine (STLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent allosteric inhibitors of the mitotic kinesin Eg5: Dimethylenastron and S-trityl-L-cysteine (STLC). Both compounds are valuable tools for studying the role of Eg5 in mitosis and hold potential as anti-cancer therapeutics. This document summarizes their specificity, potency, and mechanisms of action, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most appropriate inhibitor for specific research needs.
Introduction to Eg5 Inhibition
Eg5, a member of the kinesin-5 family, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. This compound and STLC are both cell-permeable, allosteric inhibitors that bind to a pocket formed by loop L5 of the Eg5 motor domain, distinct from the ATP and microtubule binding sites. This allosteric inhibition prevents the conformational changes necessary for motor function, ultimately halting cell division.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and STLC based on available experimental evidence.
Table 1: In Vitro Potency against Eg5
| Compound | Assay Type | IC50 | Reference |
| This compound | Eg5 ATPase Activity | 200 nM | [1] |
| S-trityl-L-cysteine (STLC) | Microtubule-activated Eg5 ATPase Activity | 140 nM | |
| Basal Eg5 ATPase Activity | 1 µM |
Table 2: Cellular Potency
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | Pancreatic Cancer Cells | Cell Proliferation (72h) | ~3-10 µM | [2] |
| S-trityl-L-cysteine (STLC) | HeLa | Mitotic Arrest | 700 nM | |
| Neuroblastoma Cells (SK-N-BE2) | Apoptosis (48h) | ~5 µM | [3] |
Table 3: Kinesin Specificity of S-trityl-L-cysteine (STLC) *
| Kinesin Tested | Activity | Reference |
| Eg5 | Inhibited | [4] |
| Kinesin-1 (Kif5B) | No significant inhibition | [4] |
| Kinesin-2 (Kif3A/B) | No significant inhibition | [4] |
| Kinesin-3 (Kif1A) | No significant inhibition | [4] |
| Kinesin-4 (Kif4A) | No significant inhibition | [4] |
| Kinesin-7 (CENP-E) | No significant inhibition | [4] |
| Kinesin-8 (Kif18A) | No significant inhibition | [4] |
| Kinesin-13 (MCAK) | No significant inhibition | [4] |
| Kinesin-14 (HSET) | No significant inhibition | [4] |
*A comparable comprehensive specificity panel for this compound was not identified in the reviewed literature. However, it is widely described as a specific Eg5 inhibitor.[1]
Mechanism of Action and Cellular Effects
Both this compound and STLC function by allosterically inhibiting the ATPase activity of Eg5. This leads to the formation of monopolar spindles, activation of the spindle assembly checkpoint, and ultimately mitotic arrest.[5] Prolonged mitotic arrest induced by these inhibitors can trigger apoptosis.
Signaling Pathways
While both compounds target Eg5, they have been reported to influence distinct downstream signaling pathways.
This compound: Inhibition of Eg5 by this compound has been shown to activate the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. The exact mechanism linking Eg5 inhibition to PI3K/Akt activation requires further elucidation.
S-trityl-L-cysteine (STLC): STLC-induced mitotic arrest has been linked to the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, ultimately leading to apoptosis.[3]
Experimental Protocols
Protocol 1: In Vitro Eg5 ATPase Activity Assay
This protocol is adapted from standard methods used to measure the microtubule-stimulated ATPase activity of kinesin motors.
Objective: To determine the IC50 value of an inhibitor against Eg5 ATPase activity.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Taxol-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds (this compound or STLC) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing Eg5 and microtubules in the ATPase assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's instructions.
-
Plot the percentage of Eg5 activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinesin Selectivity Profiling
Objective: To assess the specificity of an inhibitor against a panel of different kinesin motor proteins.
Procedure: This assay is typically performed as a series of parallel ATPase activity assays as described in Protocol 1. Instead of using only Eg5, a panel of purified recombinant kinesin motor domains from different families is used. The inhibitor is tested at one or more concentrations against each kinesin. The percentage of inhibition for each kinesin is then calculated and compared to the inhibition of Eg5 to determine the selectivity profile.
Off-Target Effects
A critical consideration in drug development is the potential for off-target effects.
This compound: While generally considered a specific Eg5 inhibitor, comprehensive screening for off-target effects across the broader proteome is not extensively published. Researchers should be mindful of potential unforeseen effects in cellular systems.
S-trityl-L-cysteine (STLC): STLC has been shown to be highly selective for Eg5 when tested against a panel of nine other human kinesins.[4] However, as with any small molecule, the possibility of off-target interactions with other proteins cannot be entirely ruled out without comprehensive proteome-wide screening.
Conclusion
Both this compound and S-trityl-L-cysteine are potent and specific allosteric inhibitors of Eg5, making them valuable research tools and potential starting points for anti-cancer drug development.
-
STLC appears to be slightly more potent in in vitro ATPase assays and has a well-documented high specificity against other kinesins.
-
This compound is also a potent Eg5 inhibitor, and its effects on the PI3K/Akt pathway may have implications for its cellular activity and potential therapeutic applications.
The choice between these two compounds will depend on the specific experimental context. For studies requiring a highly characterized and selective Eg5 inhibitor, STLC is an excellent choice. For investigations into the interplay between mitotic arrest and cell survival signaling, this compound may offer unique insights. It is recommended that researchers validate the effects of either inhibitor in their specific cellular model system.
References
- 1. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethylenastron and Ispinesib in Clinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Eg5, also known as KSP (kinesin spindle protein) or KIF11, represents a compelling target in oncology. Its critical role in the formation of the bipolar mitotic spindle, a prerequisite for cell division, makes it an attractive target for anticancer therapies. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a detailed comparison of two prominent Eg5 inhibitors, dimethylenastron and ispinesib, summarizing their mechanisms of action, preclinical efficacy, and clinical development status.
Mechanism of Action: Allosteric Inhibition of a Molecular Motor
Both this compound and ispinesib are potent, cell-permeable, and reversible allosteric inhibitors of Eg5.[1][2] They do not bind to the ATP-binding site but rather to a distinct pocket on the motor domain of Eg5.[3] This allosteric binding locks the motor protein in a state where it can no longer effectively hydrolyze ATP or release ADP, thereby preventing the conformational changes necessary for its motor function.[1][2] The ultimate consequence is the failure of centrosome separation, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death.[4]
Quantitative Comparison of In Vitro Potency
The following table summarizes the key quantitative data for this compound and ispinesib, highlighting their potency in enzymatic and cell-based assays.
| Parameter | This compound | Ispinesib | Reference(s) |
| Target | Mitotic Kinesin Eg5 (KSP) | Mitotic Kinesin Eg5 (KSP) | [1][2] |
| Mechanism | Allosteric Inhibitor | Allosteric Inhibitor | [1][2] |
| IC50 (Eg5 ATPase) | 200 nM | < 10 nM | [5][6] |
| Ki app | Not Reported | 1.7 nM | [7] |
| Cellular IC50 / GI50 | Varies by cell line (e.g., 1.2 nM - 9.5 nM for Colo205, HT-29 etc.) | Varies by cell line (e.g., median of 4.1 nM across a pediatric preclinical panel) | [6] |
Preclinical and Clinical Landscape
This compound: A Preclinical Candidate
This compound has demonstrated significant preclinical activity. A notable study highlighted its ability to suppress the migration and invasion of human pancreatic cancer cells (PANC1) in vitro.[1] Interestingly, these effects were observed at concentrations that did not inhibit cell proliferation within a 24-hour timeframe, suggesting a mechanism that is independent of its immediate cytotoxic effects.[1] Despite its promising preclinical profile, there is currently no publicly available evidence to suggest that this compound has entered formal clinical trials.
Ispinesib: A Clinically Investigated Agent
Ispinesib has undergone extensive clinical investigation, progressing through multiple Phase I and II trials for a variety of solid tumors and hematological malignancies.[6][8] While it demonstrated a manageable safety profile in some studies, its efficacy as a monotherapy has been modest.[6][8] Clinical trial results have shown partial responses and stable disease in some patients with cancers such as ovarian and breast cancer, but overall, it has not yet demonstrated a conclusive, broad-spectrum benefit that would lead to regulatory approval.[6]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound and ispinesib's application in cancer research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound and Ispinesib.
Caption: A typical workflow for assessing cell viability.
Experimental Protocols
Eg5 ATPase Activity Assay
A common method to determine the IC50 of Eg5 inhibitors is a malachite green-based phosphate detection assay or a coupled enzyme assay.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Enzyme and Substrate: Add purified recombinant Eg5 motor domain and microtubules to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound or ispinesib.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released. For coupled assays, the regeneration of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Cell Migration and Invasion Assays
Wound Healing (Scratch) Assay:
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a culture plate.
-
Scratch Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the test compound (e.g., this compound) or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at various time points thereafter.
-
Analysis: Measure the closure of the scratch over time to quantify cell migration.
Transwell Invasion Assay:
-
Chamber Preparation: Use a Boyden chamber with a porous membrane insert. For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Treatment: Add the test compound to the upper chamber.
-
Incubation: Allow cells to migrate or invade through the membrane for a specified period.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Stain the cells that have migrated to the lower surface and count them under a microscope.
Conclusion
Both this compound and ispinesib are potent allosteric inhibitors of the mitotic kinesin Eg5, a validated target in oncology. While both compounds exhibit strong preclinical activity, their developmental trajectories have diverged significantly. Ispinesib has been extensively evaluated in clinical trials, demonstrating a tolerable safety profile but limited monotherapy efficacy. This compound, on the other hand, remains a preclinical entity with interesting findings regarding its effects on cancer cell migration and invasion. For researchers in drug development, the clinical experience with ispinesib offers valuable lessons on the challenges of translating potent Eg5 inhibition into robust clinical benefit, while the unique preclinical profile of this compound may warrant further investigation into its potential therapeutic applications.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational New Drug Application (IND) - Friends of Cancer Research [friendsofcancerresearch.org]
- 5. Clinical Trials [clinicaltrials.regeneron.com]
- 6. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov:443]
- 8. Find a Clinical Trial - United States [ipsen.com]
Validating Mitotic Arrest: A Comparative Guide to Dimethylenastron and Other Mitotic Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimethylenastron with other mitotic arresting agents, supported by experimental data and detailed protocols. We delve into the mechanisms of action and provide the necessary tools to validate the efficacy of these compounds in inducing mitotic arrest.
This compound has emerged as a potent and specific inhibitor of the mitotic kinesin Eg5, a crucial motor protein for the formation of a bipolar spindle during mitosis.[1] Its inhibition leads to a characteristic mitotic arrest with the formation of monoastral spindles, ultimately triggering apoptosis in proliferating cancer cells.[2][3] This guide compares this compound with the less potent Eg5 inhibitor, Monastrol, and the microtubule-stabilizing agent, Paclitaxel, offering a framework for validating their effects.
Comparative Analysis of Mitotic Inhibitors
The efficacy of this compound, Monastrol, and Paclitaxel in inducing mitotic arrest can be quantified and compared using several key parameters. The following table summarizes their mechanism of action, potency, and hallmark cellular effects.
| Feature | This compound | Monastrol | Paclitaxel |
| Target | Mitotic Kinesin Eg5 (KIF11) | Mitotic Kinesin Eg5 (KIF11) | β-tubulin |
| Mechanism of Action | Allosteric inhibitor of Eg5 ATPase activity, preventing centrosome separation.[2][4][5] | Allosteric inhibitor of Eg5 ATPase activity, with lower potency than this compound.[4][5][6] | Stabilizes microtubules, preventing their dynamic instability and leading to the formation of abnormal mitotic spindles.[7][8] |
| IC50 for Eg5 Inhibition | ~200 nM[1] | ~14 µM[6][9] | Not Applicable |
| Hallmark of Mitotic Arrest | Monoastral spindle formation.[3] | Monoastral spindle formation.[3] | Multipolar or abnormal bipolar spindles, bundled microtubules.[10] |
| Cell Cycle Effect | Arrest in G2/M phase. | Arrest in G2/M phase.[6] | Arrest in G2/M phase.[7][8] |
Experimental Protocols for Validation
Accurate validation of mitotic arrest requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Immunofluorescence Staining of Mitotic Spindles
This technique allows for the direct visualization of the mitotic spindle morphology, a key indicator of the mechanism of action of the mitotic inhibitor.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile coverslips in a petri dish and culture overnight.
-
Treat cells with the desired concentration of this compound, Monastrol, or Paclitaxel for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry using propidium iodide (PI) staining is a quantitative method to determine the percentage of cells in different phases of the cell cycle, revealing the extent of G2/M arrest.[11]
Materials:
-
Treated and untreated cell suspensions
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Mitotic Markers
Western blotting can be used to detect changes in the expression and post-translational modification of key proteins involved in mitosis, such as the phosphorylation of Histone H3 at Serine 10 (a marker for mitotic cells) and the levels of Cyclin B1.[12][13]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and a logical comparison.
Caption: this compound's mechanism of action leading to mitotic arrest.
Caption: A typical experimental workflow for validating mitotic arrest.
Caption: Logical relationships of markers for validating mitotic arrest.
References
- 1. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monastrol-mitosis-inhibitor [timtec.net]
- 4. Monastrol - Wikipedia [en.wikipedia.org]
- 5. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
Confirming Eg5 Inhibition by Dimethylenastron: A Comparative Guide for Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimethylenastron's performance in inhibiting the mitotic kinesin Eg5 within cellular assays. We present supporting experimental data, detailed protocols, and visual workflows to contextualize its efficacy against other known Eg5 inhibitors.
The mitotic kinesin Eg5, a critical motor protein for the formation of the bipolar spindle during cell division, has emerged as a key target in cancer therapy. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for anti-cancer drug development. This compound is a potent, cell-permeable inhibitor of Eg5. This guide details the cellular assays used to confirm its inhibitory activity and compares its performance with other well-characterized Eg5 inhibitors, Monastrol and S-trityl-L-cysteine (STLC).
Comparative Performance of Eg5 Inhibitors
The efficacy of this compound and other Eg5 inhibitors is typically assessed through their ability to induce mitotic arrest and inhibit cell proliferation. The following table summarizes key quantitative data from cellular assays.
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |
| This compound | PANC-1 | Cell Migration | Inhibition | 3 and 10 µmol/L (24h) | [1] |
| PANC-1 | Cell Invasion | Inhibition | 3 and 10 µmol/L (24h) | [1] | |
| PANC-1 | Cell Proliferation | No significant effect | 3 and 10 µmol/L (24h) | [1] | |
| PANC-1 | Cell Proliferation | Inhibition | Not specified (72h) | [1] | |
| Various | In vitro | Eg5 Inhibition | IC50: 200 nM | [2][3] | |
| Monastrol | HeLa | Mitotic Arrest | Mitotic Arrest | IC50: 14 µM | [4] |
| BS-C-1 | Mitotic Arrest | Mitotic Arrest | 2 mM thymidine block | [4] | |
| S-trityl-L-cysteine (STLC) | HeLa | Mitotic Arrest | Mitotic Arrest | IC50: 700 nmol/L | [5][6][7] |
| HeLa | Basal ATPase Activity | Inhibition | IC50: 1.0 µmol/L | [5][6][7] | |
| HeLa | Microtubule-activated ATPase Activity | Inhibition | IC50: 140 nmol/L | [5][6][7] | |
| SY5Y and BE2 | Apoptosis | Induction | 5 µmol/l | [8] | |
| SY5Y and BE2 | Cell Cycle Arrest | G2/M Phase | 5 µmol/l | [8] |
This compound has been shown to be significantly more potent than Monastrol, with some studies indicating it is over 100 times more effective in vitro and in arresting mitosis in cultured cells[2]. S-trityl-L-cysteine (STLC) also demonstrates high potency, being 36 times more effective at inducing mitotic arrest than Monastrol[5][6][7].
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key cellular assays used to characterize Eg5 inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the Eg5 inhibitor (e.g., this compound, Monastrol, STLC) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for Spindle Morphology
This technique allows for the direct visualization of the mitotic spindle and chromosomes to assess the phenotypic effects of Eg5 inhibition.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the Eg5 inhibitor for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin to label microtubules overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype indicative of Eg5 inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with the Eg5 inhibitor for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G2/M phase. An accumulation of cells in G2/M is indicative of mitotic arrest.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of Eg5 inhibition, a typical experimental workflow, and a logical comparison of the inhibitors.
References
- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Dimethylenastron and Other Eg5 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of Dimethylenastron and other prominent inhibitors of the mitotic kinesin Eg5, supported by experimental data and detailed methodologies.
The emergence of resistance to targeted cancer therapies is a significant clinical challenge. For inhibitors of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle, resistance is often conferred by point mutations within the drug-binding pocket. This guide delves into the cross-resistance patterns observed between this compound and other well-characterized Eg5 inhibitors, namely Monastrol, S-trityl-L-cysteine (STLC), and Ispinesib.
Comparative Analysis of Inhibitor Efficacy in Resistant Cell Lines
A key study investigated the cross-resistance of various Eg5 inhibitors in human colon cancer HCT116 cell lines selected for resistance to STLC.[1] These STLC-resistant clones (R1-R5) were tested for their sensitivity to this compound (DME). The results indicate a clear pattern of cross-resistance.
Table 1: Proliferation of STLC-Resistant HCT116 Clones in the Presence of this compound. [1][2]
| Cell Line | Treatment (5µM this compound) | Ratio of Cell Proliferation (Treated/Untreated) |
| HCT116 (Parental) | - | 1.00 |
| HCT116 (Parental) | This compound | ~0.25 |
| Clone R1 (STLC-Resistant) | This compound | ~1.00 |
| Clone R2 (STLC-Resistant) | This compound | ~1.00 |
| Clone R3 (STLC-Resistant) | This compound | ~0.90 |
| Clone R4 (STLC-Resistant) | This compound | ~0.95 |
| Clone R5 (STLC-Resistant) | This compound | ~0.98 |
The data unequivocally demonstrates that all five STLC-resistant clones exhibit significant resistance to this compound, continuing to proliferate in its presence at a concentration that is highly effective against the parental HCT116 cell line.
Further investigation into the cellular phenotype revealed that while this compound induced the characteristic monopolar spindle formation in parental HCT116 cells, its effect was significantly diminished in the STLC-resistant clones.
Table 2: Mitotic Spindle Phenotype in STLC-Resistant HCT116 Clones Treated with this compound. [1][2]
| Cell Line | Treatment (5µM this compound) | Percentage of Mitotic Cells with Monopolar Spindles |
| HCT116 (Parental) | This compound | ~80% |
| Clone R1 (STLC-Resistant) | This compound | ~10% |
| Clone R2 (STLC-Resistant) | This compound | ~15% |
| Clone R3 (STLC-Resistant) | This compound | ~20% |
| Clone R4 (STLC-Resistant) | This compound | ~18% |
| Clone R5 (STLC-Resistant) | This compound | ~22% |
These findings strongly suggest that the mechanism of resistance to STLC in these cell lines also confers cross-resistance to this compound. This is likely due to mutations in the allosteric binding site of Eg5, which is shared by both inhibitors.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for allosteric Eg5 inhibitors like this compound, Monastrol, STLC, and Ispinesib involves binding to a pocket formed by loop L5 and helices α2 and α3 of the motor domain. This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility, leading to mitotic arrest and the formation of monopolar spindles.
Mutations in this allosteric pocket can disrupt inhibitor binding or uncouple inhibitor binding from the inhibition of Eg5's motor activity, leading to drug resistance.
Figure 1: Signaling pathway of Eg5 inhibition and the mechanism of resistance.
Experimental Workflows
The determination of cross-resistance between Eg5 inhibitors typically involves a series of in vitro experiments. The following diagram illustrates a general workflow for these assessments.
Figure 2: Experimental workflow for assessing cross-resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 parental and resistant clones) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Eg5 inhibitors (e.g., this compound, Monastrol, STLC, Ispinesib) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values.
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of the mitotic spindle and assessment of inhibitor-induced phenotypes.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a culture dish.
-
Inhibitor Treatment: Treat the cells with the desired concentration of Eg5 inhibitors for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.[6][7][8]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[7]
-
DNA Staining and Mounting: Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides using an anti-fade mounting medium.[9]
-
Microscopy: Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.[7][8][9][10]
References
- 1. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Dimethylenastron and Enastron in Cancer Cell Efficacy
For Immediate Release
In the landscape of anti-cancer drug development, inhibitors of the mitotic kinesin Eg5 have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors, Dimethylenastron and enastron, with a focus on their efficacy in cancer cells, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound consistently demonstrates superior potency and efficacy compared to enastron in the inhibition of cancer cell proliferation, migration, and invasion. Both compounds target the mitotic kinesin Eg5, a protein crucial for the formation of the bipolar mitotic spindle, thereby halting cell division and inducing apoptosis in cancer cells. However, studies indicate that this compound exhibits a significantly lower IC50 value for Eg5 ATPase inhibition and is more effective at inducing mitotic arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to modulate the PI3K/Akt signaling pathway, a key regulator of cell survival.
Data Presentation
Table 1: Comparative Efficacy of this compound and Enastron on Eg5 ATPase Activity
| Compound | Target | IC50 (Eg5 ATPase Activity) | Source |
| This compound | Mitotic Kinesin Eg5 | 200 nM | |
| Enastron | Mitotic Kinesin Eg5 | 2 µM | [1] |
Table 2: Effect of this compound on Pancreatic Cancer Cell Proliferation (PANC-1)
| Treatment Duration | Concentration (µM) | Cell Proliferation Inhibition (%) | Source |
| 24 hours | 1 - 10 | No significant inhibition | [2][3] |
| 72 hours | 1 - 10 | Significant inhibition | [2][3] |
Table 3: Effect of this compound on Pancreatic Cancer Cell Migration and Invasion (PANC-1)
| Assay | Concentration (µM) | Observation | Source |
| Wound Healing Assay | 3, 10 | Concentration-dependent suppression of cell migration at 24 hours | [2][3] |
| Transwell Invasion Assay | 3, 10 | Concentration-dependent reduction in cell invasion at 24 hours | [2][3] |
Note: Direct comparative quantitative data for enastron on cell proliferation, migration, and invasion from the same studies were not available in the searched literature. However, one study qualitatively notes that this compound prevents the growth of pancreatic and lung cancer cells more effectively than enastron by halting mitotic progression and triggering apoptosis[1].
Mechanism of Action
Both this compound and enastron are allosteric inhibitors of the Eg5 motor protein. They bind to a pocket on the motor domain that is distinct from the ATP-binding site, thereby inhibiting its ATPase activity and preventing the conformational changes required for its motor function. This leads to the formation of monopolar spindles during mitosis, triggering the spindle assembly checkpoint and ultimately leading to apoptotic cell death.
A key differentiator in their mechanism is the higher binding affinity of this compound to the Eg5 motor domain, which contributes to its enhanced potency[1]. Furthermore, this compound has been shown to slow the release of ADP from Eg5 more significantly than enastron, further impeding the catalytic cycle of the motor protein[1].
Signaling Pathways
Inhibition of Eg5 by this compound has been shown to activate the PI3K/Akt signaling pathway, which in turn leads to the transcriptional up-regulation of Heat Shock Protein 70 (Hsp70)[4]. Hsp70 is a molecular chaperone that can protect cells from stress and apoptosis. The induction of Hsp70 may represent a cellular stress response to mitotic arrest. The effect of enastron on this pathway has not been extensively documented in the available literature.
Figure 1: Signaling pathway affected by this compound.
Experimental Protocols
Eg5 ATPase Activity Assay
The microtubule-activated ATPase activity of Eg5 is measured using a pyruvate kinase/lactate dehydrogenase-linked assay. This assay couples the production of ADP by Eg5 to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Procedure:
-
Recombinant human Eg5 motor domain is purified.
-
Taxol-stabilized microtubules are prepared from purified tubulin.
-
The assay is performed in a buffer containing HEPES, MgCl2, DTT, and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate) and NADH.
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH oxidation is monitored spectrophotometrically at 340 nm in the presence and absence of varying concentrations of this compound or enastron to determine the IC50 values.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.
Procedure:
-
Cancer cells (e.g., PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or enastron for the desired duration (e.g., 24 or 72 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Figure 2: Experimental workflow for the MTT assay.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Procedure:
-
Cancer cells (e.g., PANC-1) are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or enastron.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours).
-
The area of the wound is measured using image analysis software to quantify the extent of cell migration.
Cell Invasion Assay (Transwell Assay)
The transwell invasion assay is used to assess the ability of cancer cells to invade through a basement membrane matrix.
Procedure:
-
Transwell inserts with a porous membrane coated with a layer of Matrigel (a basement membrane extract) are placed in a multi-well plate.
-
Cancer cells (e.g., PANC-1) are seeded in the upper chamber of the transwell insert in serum-free media containing various concentrations of this compound or enastron.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After a specific incubation period (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
The available data strongly suggest that this compound is a more potent inhibitor of Eg5 and exhibits greater anti-cancer efficacy in vitro compared to enastron. Its higher binding affinity and more significant impact on the Eg5 ATPase cycle likely contribute to its superior performance. While further direct comparative studies are warranted to provide a more comprehensive quantitative analysis, the current evidence positions this compound as a more promising candidate for further development as an Eg5-targeting anti-cancer therapeutic. The modulation of the PI3K/Akt pathway by this compound also presents an interesting avenue for further investigation into its complete mechanism of action and potential for combination therapies.
References
- 1. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, this compound and fluorastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Migratory Effects of Dimethylenastron: A Comparative Guide
Dimethylenastron, a potent and specific small molecule inhibitor of the mitotic kinesin Eg5, has emerged as a compound of interest for its anti-cancer properties.[1] While its role in halting cell division by inducing mitotic arrest is well-documented, a growing body of evidence highlights its significant anti-migratory and anti-invasive effects, independent of its anti-proliferative actions.[2] This guide provides a comparative analysis of this compound's performance against other anti-migratory agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's Impact on Cell Migration
Studies have demonstrated that this compound effectively suppresses the migration and invasion of various cancer cells. In human pancreatic cancer cell lines (PANC1, EPP85, BxPC3, CFPAC1, and AsPAC1), where Eg5 expression was found to be significantly up-regulated, treatment with this compound at concentrations of 3 and 10 μmol/L for 24 hours led to a concentration-dependent suppression of migratory and invasive abilities.[2] Notably, these effects were observed at time points where no detectable impact on cell proliferation was evident, underscoring a distinct anti-migratory mechanism.[2]
Mechanism of Action: Allosteric Inhibition of Eg5
This compound functions as an allosteric inhibitor of the Eg5 motor domain's ATPase activity.[2] By binding to a site distinct from the ATP-binding pocket, it effectively decreases the rate of ADP release, a critical step in the kinesin motor cycle.[1][2] This inhibition of Eg5, a protein crucial for the formation of the bipolar mitotic spindle, disrupts cytoskeletal dynamics that are also essential for cell motility.
Comparative Analysis of Anti-Migratory Agents
The landscape of anti-migratory compounds is diverse, targeting various pathways involved in cell motility. Here, we compare this compound with other Eg5 inhibitors and agents with different mechanisms of action.
| Compound/Agent | Target | Cell Line(s) | Concentration | Anti-Migratory Effect (% Inhibition) | Citation(s) |
| This compound | Eg5 Kinesin | PANC1 (Pancreatic) | 3 µM | ~25% | [2] |
| 10 µM | ~50% | [2] | |||
| Monastrol | Eg5 Kinesin | Colorectal Cancer Cells | Not specified | Inhibits fascin-driven protrusions and invasion | [3] |
| K858 | Eg5 Kinesin | Head and Neck Squamous Carcinoma | Not specified | Markedly impaired cell motility and infiltration | [4] |
| MCF7 (Breast) | Not specified | 17% migration vs. 35% in control | [5] | ||
| K858 Analog 2 | Eg5 Kinesin | MCF7 (Breast) | Not specified | 3% migration vs. 35% in control | [5] |
| K858 Analog 41 | Eg5 Kinesin | MCF7 (Breast) | Not specified | 22% migration vs. 35% in control | [5] |
| Indole-based Benzenesulfonamide (A6) | Carbonic Anhydrase IX | MCF-7 (Breast) | Not specified | Reduced migration to ~60% of control | [6] |
| SK-BR-3 (Breast) | Not specified | Reduced migration to ~60% of control | [6] | ||
| Indole-based Benzenesulfonamide (A15) | Carbonic Anhydrase IX | SK-BR-3 (Breast) | Not specified | Reduced migration to ~60% of control | [6] |
| Desmethylxestospongin B (dmXeB) | IP3R | MDA-MB-231 (Breast) | 5 µM | 48.8% reduction in migrating cells | [7] |
| BT-549 (Breast) | 5 µM | 64% reduction in migrating cells | [7] | ||
| Planar Catechin | ROS Scavenger | RGK1 (Gastric Cancer) | Not specified | Significant suppression of migration rate | [8] |
| Fisetin | Phytochemical | MDA-MB-231 & MDA-MB-157 (Breast) | 0-200 µM | Dose-dependent inhibition of migration | [9] |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate anti-migratory effects.
Wound Healing (Scratch) Assay
This method assesses cell migration in two dimensions.
-
Cell Seeding: Plate cells in a multi-well plate and grow to confluence.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing the test compound (e.g., this compound) or a vehicle control.
-
Imaging: Images of the scratch are captured at time zero and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: The width of the scratch is measured over time to determine the rate of cell migration into the empty area.
Transwell Migration/Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane, and with the addition of a matrix, their invasive potential.
-
Chamber Setup: Place Transwell inserts with a porous membrane into the wells of a multi-well plate. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Resuspend cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: The test compound is added to the medium in the upper and/or lower chamber.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS), to stimulate migration.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Cell Viability Assays (MTT and Sulforhodamine B)
These assays are essential to distinguish between anti-migratory and cytotoxic effects.
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is then solubilized and quantified by spectrophotometry.
-
Sulforhodamine B (SRB) Assay: Measures cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the cell mass and is measured by spectrophotometry.
Conclusion
This compound demonstrates a clear and potent anti-migratory effect on cancer cells, which is mechanistically distinct from its well-established role in cell cycle arrest. Its ability to allosterically inhibit the mitotic kinesin Eg5 presents a targeted approach to disrupting the cellular machinery required for migration and invasion. When compared to other Eg5 inhibitors and anti-migratory agents targeting different pathways, this compound holds its own as a promising candidate for further investigation in the development of anti-metastatic therapies. The provided experimental frameworks offer a solid foundation for researchers to validate and expand upon these findings.
References
- 1. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Inhibition of Cancer Cell Migration by a Planar Catechin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals potently inhibit migration of metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethylenastron and Other Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dimethylenastron, a potent inhibitor of the mitotic kinesin Eg5, against other well-established antimitotic agents, namely Paclitaxel (a taxane) and Vincristine (a vinca alkaloid). This comparison focuses on their mechanisms of action, cellular effects, and cytotoxicity, supported by experimental data and detailed protocols.
Introduction to Antimitotic Agents
Antimitotic agents are a class of cytotoxic drugs that disrupt the process of mitosis, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). These agents are cornerstones of cancer chemotherapy due to the rapid proliferation of cancer cells. They primarily target the mitotic spindle, a complex cellular machinery responsible for the equal segregation of chromosomes into daughter cells.
This compound represents a targeted approach, specifically inhibiting the motor protein Eg5 (also known as KSP or KIF11), which is essential for the formation of a bipolar spindle. In contrast, Paclitaxel and Vincristine take a broader approach by targeting the building blocks of the spindle, the microtubules themselves. Paclitaxel stabilizes microtubules, while Vincristine inhibits their polymerization. This fundamental difference in their mechanism of action leads to distinct cellular phenotypes and potentially different efficacy and resistance profiles.
Mechanism of Action
This compound: An Allosteric Inhibitor of Eg5
This compound is a potent, cell-permeable, and specific inhibitor of the mitotic kinesin Eg5.[1] It functions as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[2] This binding event does not prevent ATP hydrolysis directly but rather significantly slows the release of ADP from the motor domain.[3][4] This prolonged ADP-bound state locks Eg5 in a microtubule-bound, non-motile conformation, preventing it from executing its function of pushing apart the spindle poles. The inability of Eg5 to slide antiparallel microtubules leads to the collapse of the nascent bipolar spindle and the formation of a characteristic "monoastral" spindle, where all chromosomes are arranged around a single microtubule-organizing center. This ultimately triggers the mitotic checkpoint and induces apoptosis.[3][5]
Paclitaxel and Vincristine: Microtubule-Targeting Agents
Paclitaxel and Vincristine represent the classical microtubule-targeting agents, yet they have opposing effects on microtubule dynamics.
-
Paclitaxel (Taxol): Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and promoting their polymerization. This hyper-stabilization disrupts the delicate balance of microtubule dynamics required for proper spindle function, leading to the formation of abnormal, non-functional mitotic spindles and bundles of microtubules. This disruption activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately cell death.
-
Vincristine: In contrast to Paclitaxel, Vincristine binds to tubulin dimers and inhibits their polymerization into microtubules. This leads to the depolymerization of existing microtubules and the failure to form a proper mitotic spindle. The absence of a functional spindle also activates the spindle assembly checkpoint, resulting in mitotic arrest and apoptosis.
Comparative Performance: Experimental Data
The following table summarizes the cytotoxic activity (IC50 values) of this compound, Paclitaxel, and Vincristine in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions (e.g., exposure time).
| Antimitotic Agent | Target | Cancer Cell Line | IC50 Value | Reference |
| This compound | Eg5 | Pancreatic Cancer (PANC1) | ~1-10 µM (72h) | [4] |
| Multiple Myeloma | Not specified | [1] | ||
| In vitro Eg5 ATPase assay | 200 nM | [1][2] | ||
| Paclitaxel | β-tubulin | Breast Cancer (MCF-7) | 64.46 µM (48h) | [6] |
| Breast Cancer (MDA-MB-231) | 0.3 µM | [7] | ||
| Breast Cancer (SK-BR-3) | Not specified | [8] | ||
| Breast Cancer (T-47D) | Not specified | [8] | ||
| Various Human Tumor Lines | 2.5 - 7.5 nM (24h) | [9] | ||
| Non-Small Cell Lung Cancer | 9.4 µM (24h) | [10] | ||
| Vincristine | Tubulin dimers | Breast Cancer (MCF-7) | 239.51 µM (48h) | [6] |
| Neuroblastoma (UKF-NB-3) | Varies | [11] |
Key Observations:
-
Potency: this compound exhibits high potency in enzymatic assays (IC50 = 200 nM). Its cellular IC50 values are in the low micromolar range, which is comparable to or, in some cases, less potent than Paclitaxel and Vincristine, which can have nanomolar efficacy in certain cell lines.[1][2][4][6][9]
-
Cell Line Specificity: The efficacy of all three agents varies significantly across different cancer cell lines, highlighting the importance of cellular context in determining drug sensitivity.
Cellular Effects: Mitotic Arrest and Apoptosis
| Effect | This compound | Paclitaxel | Vincristine |
| Mitotic Spindle Phenotype | Monoastral spindles | Abnormal, hyper-stabilized spindles; microtubule asters | Absence of mitotic spindle |
| Mitotic Arrest | Yes, leads to the formation of monopolar spindles.[5][12] | Yes, due to activation of the spindle assembly checkpoint. | Yes, due to the absence of a functional spindle. |
| Apoptosis Induction | Yes, following mitotic arrest.[1][3] | Yes, a common outcome of prolonged mitotic arrest. | Yes, induced by mitotic catastrophe. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the antimitotic agents (this compound, Paclitaxel, Vincristine). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the cell viability against the drug concentration.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosomes.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the antimitotic agents at the desired concentrations and for the appropriate duration.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve the cellular structures.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent, such as 0.1% Triton X-100 in PBS, to allow antibodies to access intracellular targets.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution, such as 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets α-tubulin to visualize the microtubules of the mitotic spindle.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
DNA Staining: Stain the chromosomes with a DNA-intercalating dye, such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
Signaling Pathways
The induction of apoptosis by antimitotic agents is a complex process that can involve various signaling pathways. While the primary trigger is the mitotic arrest, downstream events often converge on the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. For instance, some Eg5 inhibitors have been shown to induce apoptosis through the activation of caspases.
Conclusion
This compound offers a targeted approach to inhibiting mitosis by specifically targeting the Eg5 motor protein. This mechanism is distinct from that of microtubule-targeting agents like Paclitaxel and Vincristine. While all three agents effectively induce mitotic arrest and apoptosis, their differing mechanisms of action may lead to variations in their efficacy against different tumor types and in the context of drug resistance. The high potency of this compound in enzymatic assays is promising, and further comparative studies in a broader range of cell lines and in vivo models will be crucial to fully elucidate its therapeutic potential relative to established antimitotic drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and further investigate the properties of these and other novel antimitotic agents.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cornellpharmacology.org [cornellpharmacology.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dimethylenastron
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Dimethylenastron, a potent kinesin Eg5 inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, all waste generated from its use must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound in either solid or solution form, all personnel must be equipped with the following standard personal protective equipment:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powdered form to prevent inhalation.
All manipulations involving this compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for experimental design and safety considerations.
| Property | Value | Reference |
| IC50 (Eg5 Inhibition) | 200 nM | [2] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [1] |
Experimental Protocol: Cell Viability (MTT) Assay with Integrated Disposal Plan
This protocol outlines a standard cell viability assay to determine the IC50 of this compound and integrates the necessary disposal procedures at each step.
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a cancer cell line.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile pipette tips, tubes, and reservoirs
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
